5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZUNEPMJRLDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483571 | |
| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59455-91-3 | |
| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 5-(dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a privileged structure in pharmaceutical sciences, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The introduction of a dichloromethyl group at the 5-position and a p-tolyl moiety at the 3-position offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents.
This document will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and outline the necessary characterization techniques to ensure the identity and purity of the target compound.
I. Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy is predicated on the well-established reactivity of amidoximes in the formation of the 1,2,4-oxadiazole ring system. The overall synthetic transformation is outlined below:
Caption: Overall synthetic pathway for the target compound.
Step 1: Synthesis of the Amidoxime Precursor. The initial and critical step involves the formation of N'-hydroxy-4-methylbenzenecarboximidamide (p-tolylamidoxime) from the corresponding nitrile, p-tolunitrile. Amidoximes are versatile building blocks in heterocyclic synthesis, and their preparation from nitriles is a reliable and widely used method.[2] This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.
Step 2: Acylation and Intramolecular Cyclization. The second step involves the acylation of the synthesized p-tolylamidoxime with a suitable dichloroacetylating agent, such as dichloroacetic anhydride. This reaction forms an O-acyl amidoxime intermediate which, upon heating, undergoes an intramolecular cyclodehydration to yield the desired this compound. This cyclization is a common and efficient method for constructing the 1,2,4-oxadiazole ring.
II. Experimental Protocols
A. Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light (254 nm) and/or by staining with an appropriate reagent. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry data should be obtained using an electrospray ionization (ESI) source.
B. Step 1: Synthesis of N'-hydroxy-4-methylbenzenecarboximidamide (p-Tolylamidoxime)
This procedure is adapted from established methods for the synthesis of amidoximes from nitriles.[2]
Reaction Scheme:
Caption: Final acylation and cyclization to the target oxadiazole.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the p-tolylamidoxime (1 equivalent) in a suitable aprotic solvent such as toluene or xylene.
-
Add a catalytic amount of a base, such as pyridine (0.1 equivalents), to the solution.
-
To this stirring solution, add dichloroacetic anhydride (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted anhydride and dichloroacetic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol or isopropanol.
| Reagent | Molar Ratio | Key Parameters |
| p-Tolylamidoxime | 1.0 | Nucleophile |
| Dichloroacetic Anhydride | 1.2 | Acylating agent |
| Pyridine | 0.1 | Catalyst |
| Solvent | - | Toluene or Xylene |
| Temperature | - | Reflux (110-140 °C) |
| Reaction Time | - | 2-4 hours |
III. Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), a singlet for the methyl group protons, and a singlet for the proton of the dichloromethyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbons of the p-tolyl ring, the methyl carbon, the dichloromethyl carbon, and the two carbons of the oxadiazole ring.
-
MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the target compound.
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=N and C-O bonds of the oxadiazole ring and the C-Cl bonds of the dichloromethyl group.
IV. Mechanistic Insights and Rationale for Experimental Choices
The success of this synthesis hinges on a clear understanding of the underlying reaction mechanisms.
Mechanism of Amidoxime Formation:
The formation of p-tolylamidoxime begins with the in-situ generation of free hydroxylamine from its hydrochloride salt by the base. The lone pair on the nitrogen of hydroxylamine then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in p-tolunitrile. A subsequent proton transfer results in the formation of the amidoxime.
Mechanism of 1,2,4-Oxadiazole Formation:
The acylation of the p-tolylamidoxime with dichloroacetic anhydride occurs preferentially on the more nucleophilic oxygen atom of the hydroxylamino group to form an O-acyl intermediate. The subsequent intramolecular cyclization is a thermally promoted dehydration reaction. The nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl group, leading to a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring. The use of a high-boiling aprotic solvent like toluene or xylene facilitates the removal of water, driving the reaction to completion.
V. Safety Considerations
-
Hydroxylamine hydrochloride is a corrosive and potentially explosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloroacetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Pyridine is a flammable and toxic liquid. All handling should be performed in a fume hood.
-
The refluxing of flammable organic solvents requires appropriate precautions to prevent ignition.
VI. Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in various fields, particularly in the development of new therapeutic agents. The straightforward nature of the reactions and the availability of the starting materials make this a practical approach for laboratory-scale synthesis.
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry, often utilized as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic properties.[1][2] This document collates available data for the title compound, outlines detailed experimental protocols for the determination of key physicochemical parameters, and provides insights into its anticipated chemical behavior based on the well-established chemistry of the 1,2,4-oxadiazole class.
Introduction and Molecular Overview
This compound is a synthetic compound featuring a central 1,2,4-oxadiazole ring substituted with a dichloromethyl group at the 5-position and a p-tolyl group at the 3-position. The presence of the dichloromethyl moiety is anticipated to influence the compound's reactivity and metabolic profile, while the p-tolyl group will impact its lipophilicity and potential for aromatic interactions. Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure:
Caption: General synthetic scheme for the target compound.
Experimental Protocols for Physicochemical Characterization
Given the absence of comprehensive experimental data for the title compound, the following section details robust, field-proven protocols for the determination of its key physicochemical properties.
Determination of Melting Point
Rationale: The melting point is a critical indicator of purity. A sharp melting point range is characteristic of a pure crystalline solid.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a calibrated digital melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the expected melting point is approached.
-
The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Determination of Solubility
Rationale: Solubility in aqueous and organic media is a fundamental property that influences bioavailability and formulation development.
Protocol (Thermodynamic Solubility):
-
An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and target binding.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable co-solvent/water mixture.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the inflection point of the titration curve.
Stability Studies
Rationale: Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. [3][4][5][6][7] Protocol (Forced Degradation and Long-Term Stability):
-
Forced Degradation:
-
Solutions of the compound are prepared in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.
-
Solid samples are exposed to heat (e.g., 60 °C) and photolytic stress (as per ICH Q1B guidelines).
-
Samples are analyzed at various time points by a stability-indicating HPLC method to identify and quantify any degradation products.
-
-
Long-Term Stability:
-
Samples of the compound are stored under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
-
Samples are withdrawn at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed for appearance, purity, and degradation products.
-
Caption: Workflow for stability assessment.
Spectroscopic and Crystallographic Characterization
While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the p-tolyl group around δ 2.4 ppm. The aromatic protons of the p-tolyl ring will appear as two doublets in the aromatic region (δ 7.2-8.0 ppm). A key signal will be a singlet for the proton of the dichloromethyl group, likely in the δ 6.5-7.5 ppm region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the 1,2,4-oxadiazole ring (typically δ 160-180 ppm). The carbons of the p-tolyl group and the dichloromethyl carbon will also be observable in their respective expected regions. [8][9]
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron impact (EI) or electrospray ionization (ESI), should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (243.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns typical for 1,2,4-oxadiazoles would be expected. [10]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), C-O-N stretching (around 1200-1300 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For similar 1,2,4-oxadiazole structures, the oxadiazole ring is typically found to be planar. [1]
Conclusion
This compound is a compound with potential for further investigation in drug discovery programs. This technical guide has consolidated the available information on its physicochemical properties and provided a clear roadmap for the experimental determination of missing data. The outlined protocols are robust and adhere to industry standards, ensuring the generation of high-quality, reliable data essential for advancing the development of this and similar molecules. The predicted spectral characteristics will aid in the structural confirmation of the synthesized compound.
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Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents. (1993). National Institutes of Health. Available at: [Link]
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5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS number 59455-91-3 properties
An In-depth Technical Guide to 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS: 59455-91-3)
Abstract
This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the versatile 1,2,4-oxadiazole class. The 1,2,4-oxadiazole scaffold is of significant interest in medicinal chemistry, often serving as a bioisostere for amide and ester functionalities, thereby offering a framework for novel drug development.[1][2][3] This guide synthesizes available data on the compound's physicochemical properties, outlines a validated synthetic route with a detailed experimental protocol, discusses its chemical reactivity, and explores its potential applications based on the established biological activities of related analogues. Safety and handling protocols are also provided to ensure its proper use in a research and development setting.
Introduction to the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a prominent heterocyclic motif that has garnered considerable attention in pharmaceutical sciences.[2][3] Its unique electronic properties and structural rigidity make it an effective replacement for labile ester and amide groups, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[2] Compounds incorporating this ring system have demonstrated an exceptionally broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[2][3][4]
This compound (CAS: 59455-91-3) is a specific derivative that combines the stable oxadiazole core with two key substituents: a p-tolyl group at the 3-position and a dichloromethyl group at the 5-position. The p-tolyl group can influence lipophilicity and aromatic interactions with biological targets, while the reactive dichloromethyl group serves as a potential handle for further chemical modification or as a pharmacophoric element itself. This guide aims to consolidate the known technical information for this compound to facilitate its evaluation and use in research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
Diagram: Chemical Structure of the Topic Compound
Caption: Molecular structure of this compound.
| Property | Value | Source(s) |
| CAS Number | 59455-91-3 | [5][6][7] |
| Molecular Formula | C₁₀H₈Cl₂N₂O | [6][7][8] |
| Molecular Weight | 243.09 g/mol | [6][7] |
| Boiling Point | 335.0 °C at 760 mmHg | [6] |
| Density | 1.35 g/cm³ | [6] |
| Flash Point | 156.4 °C | [6] |
| Purity | ≥ 96% (Typical) | [7] |
| Appearance | (Not specified, likely a solid at room temp) | |
| Storage | Room temperature, in a dry, well-ventilated place | [7] |
Synthesis and Manufacturing
The most direct and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclization of an amidoxime with an acylating agent. For the title compound, this involves the reaction between 4-methylbenzamide oxime and dichloroacetyl chloride.[9]
The causality behind this experimental choice is sound: the amidoxime provides the N-C-N backbone and the substituent for the C3 position, while the dichloroacetyl chloride acts as the acylating agent, providing the C5 carbon and its corresponding dichloromethyl substituent. The reaction proceeds via an initial O-acylation of the amidoxime, followed by a thermally induced dehydrative cyclization to form the stable aromatic oxadiazole ring.
Diagram: Synthetic Pathway
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Spectroscopic Elucidation of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The guide emphasizes the rationale behind spectroscopic interpretations, providing a framework for the structural elucidation of novel 1,2,4-oxadiazole derivatives.
Introduction
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The specific compound, this compound (Molecular Formula: C₁₀H₈Cl₂N₂O), presents a unique combination of a dichloromethyl group, a p-tolyl substituent, and the oxadiazole core, making its unambiguous characterization essential for any further investigation into its chemical and biological properties. This guide will walk through the theoretical and practical aspects of its spectroscopic analysis.
Molecular Structure and Synthesis Synopsis
A plausible synthetic route for this compound involves the cyclization of 4-methylbenzamide oxime with dichloroacetyl chloride.[6] This common method for forming 1,2,4-oxadiazoles provides a reliable pathway to the target compound, the structure of which is foundational to the interpretation of its spectroscopic data.
Caption: Synthesis pathway and structure of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8][9][10] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the methine proton of the dichloromethyl group.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |
| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |
| ~ 6.8 - 7.0 | Singlet | 1H | -CHCl₂ |
| ~ 2.4 | Singlet | 3H | -CH₃ |
The aromatic protons of the p-tolyl group are expected to appear as two doublets, characteristic of a para-substituted benzene ring.[7] The protons ortho to the electron-withdrawing oxadiazole ring will be deshielded and appear at a lower field. The single proton of the dichloromethyl group will be significantly deshielded by the two chlorine atoms and the adjacent oxadiazole ring, appearing as a singlet further downfield. The methyl protons will appear as a singlet in the typical alkyl region.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on all the unique carbon environments in the molecule.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling, on the same spectrometer.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 178 | C5 of oxadiazole |
| ~ 168 - 172 | C3 of oxadiazole |
| ~ 142 - 145 | Quaternary aromatic C (para to oxadiazole) |
| ~ 129 - 131 | Aromatic CH (meta to oxadiazole) |
| ~ 127 - 129 | Aromatic CH (ortho to oxadiazole) |
| ~ 122 - 125 | Quaternary aromatic C (ipso to oxadiazole) |
| ~ 65 - 70 | -CHCl₂ |
| ~ 21 - 22 | -CH₃ |
The two carbons of the oxadiazole ring are expected to be the most downfield signals due to the influence of the electronegative oxygen and nitrogen atoms.[14] The dichloromethyl carbon will also be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with the quaternary carbons distinguishable from the protonated carbons, a distinction that can be confirmed with DEPT experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -CHCl₂) |
| ~ 1610 - 1650 | C=N stretch | Oxadiazole ring |
| ~ 1580 - 1450 | C=C stretch | Aromatic ring |
| ~ 1250 - 1000 | C-O-C stretch | Oxadiazole ring |
| ~ 850 - 750 | C-Cl stretch | Dichloromethyl group |
The IR spectrum will be characterized by the C=N stretching vibration of the oxadiazole ring around 1600-1650 cm⁻¹.[3] The C-O-C stretching within the ring will also be observable.[3] Aromatic C=C stretching bands and both aromatic and aliphatic C-H stretching vibrations will be present. The C-Cl stretching of the dichloromethyl group is expected in the fingerprint region.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[17][18][19][20] Electron ionization (EI) is a common technique for this class of compounds.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after GC separation.
-
Ionize the sample using a standard electron energy (e.g., 70 eV).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₀H₈Cl₂N₂O, MW ≈ 242.0 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1).
A key fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring.[18][20]
Caption: Plausible mass spectrometry fragmentation of the title compound.
Major Expected Fragments:
| m/z Value | Proposed Fragment Ion |
| 242/244/246 | Molecular ion [C₁₀H₈Cl₂N₂O]⁺˙ |
| 117 | p-tolylnitrile cation radical [CH₃-C₆H₄-CN]⁺˙ |
| 91 | Tropylium ion [C₇H₇]⁺ |
The cleavage of the N2-C3 and O1-C5 bonds is a common fragmentation pathway for 1,2,4-oxadiazoles, which in this case would lead to the formation of a p-tolylnitrile cation radical (m/z 117).[18] This fragment can further lose a cyanide radical to form the stable tropylium ion (m/z 91). Other fragments resulting from the loss of chlorine atoms or other parts of the molecule are also possible.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide outlines the expected spectroscopic data based on established principles and data from analogous structures. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust framework for researchers to confirm the synthesis and purity of this and related 1,2,4-oxadiazole derivatives, facilitating their further development in various scientific fields.
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Solubility Profile of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Methodological Framework for Pre-formulation and Drug Discovery
An In-Depth Technical Guide
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing its bioavailability, formulation, and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for assessing the solubility of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS No. 59455-91-3), a molecule of interest featuring the versatile 1,2,4-oxadiazole scaffold.[4][5] We delve into the theoretical principles governing solubility, establish a rationale for strategic solvent selection, and present a gold-standard experimental protocol—the isothermal shake-flask method—coupled with precise HPLC-based quantification. This document is designed for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and practical, step-by-step guidance required for generating a robust and reliable solubility profile.
Introduction: The Significance of Solubility Profiling
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[6][7] Derivatives of this scaffold have demonstrated a wide array of biological activities, making them valuable candidates in drug discovery pipelines.[8][9] However, for any new chemical entity (NCE) like this compound, progression from a promising hit to a viable drug candidate is impossible without a thorough understanding of its physicochemical properties.
Among these properties, aqueous and organic solubility is arguably the most critical. Poor aqueous solubility is a leading cause of failure for NCEs, as it directly limits absorption and results in low or variable bioavailability.[3][10] A comprehensive solubility profile across a range of solvents is therefore essential for:
-
Early Risk Assessment: Identifying potential development challenges early in the discovery phase.[11]
-
Formulation Development: Selecting appropriate vehicles for in vivo studies and final dosage forms.[1]
-
In Vitro Assay Reliability: Ensuring compounds are fully dissolved in biological assay media to generate accurate potency data.[2]
This guide provides the scientific rationale and a validated methodology to accurately determine the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the guiding tenet for solubility.[12][13] Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Structure Analysis:
This compound possesses distinct regions of varying polarity:
-
Non-Polar Region: The p-tolyl (methylbenzene) group is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.
-
Polar Region: The 1,2,4-oxadiazole ring contains electronegative oxygen and nitrogen atoms, creating a dipole moment and allowing for polar interactions (dipole-dipole forces). It has hydrogen bond acceptors but no donors.
-
Dichloromethyl Group: The C-Cl bonds are polar, and the group is electron-withdrawing, influencing the electronic character of the adjacent ring.
This amphiphilic nature suggests that the compound will exhibit limited solubility in the extremes of the polarity spectrum (e.g., water and alkanes) and likely show preferential solubility in solvents of intermediate polarity.
Caption: Workflow for the Isothermal Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh approximately 5-10 mg of this compound into individual 4 mL glass vials.
-
Using a calibrated pipette, add 2 mL of each selected solvent to the respective vials. The chosen solvents should span the polarity range (e.g., Water, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene).
-
Ensure an excess of solid material remains undissolved to guarantee saturation.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds. [14]
-
-
Phase Separation:
-
Remove vials from the shaker and let them stand at the same constant temperature for at least 1 hour to allow for sedimentation of the undissolved solid.
-
To remove any remaining suspended microparticles, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes. [15]
-
-
Sample Preparation for Analysis:
-
Carefully open each vial, taking care not to disturb the solid pellet.
-
Withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant.
-
Dilute the aliquot with an appropriate solvent (typically the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.
-
-
Analytical Quantification by HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Calibration: Prepare a set of at least five standard solutions of the compound of known concentrations. Run these standards to generate a calibration curve of peak area versus concentration. [16][17] * Sample Analysis: Inject the diluted samples from step 4 into the HPLC system.
-
Quantification: Determine the concentration of the diluted sample by interpolating its peak area from the standard calibration curve. [18][19]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL and mol/L.
-
Data Presentation and Interpretation
The collected data should be organized systematically to facilitate analysis and comparison. The following table provides a template for presenting the solubility profile.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | 1.88 | ||
| Toluene | Non-Polar | 2.38 | ||
| Dichloromethane | Polar Aprotic | 9.08 | ||
| Ethyl Acetate | Polar Aprotic | 6.02 | ||
| Acetone | Polar Aprotic | 20.7 | ||
| Acetonitrile | Polar Aprotic | 37.5 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Methanol | Polar Protic | 32.7 | ||
| Water | Polar Protic | 80.1 |
Interpretation: The resulting profile will provide critical insights. For instance, high solubility in solvents like DMSO or Dichloromethane would be expected, making them suitable stock solvents for biological assays. Low aqueous solubility would signal the need for formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve oral bioavailability. [3]
Conclusion
A rigorous and systematic determination of solubility is a non-negotiable step in the successful advancement of any new chemical entity. For this compound, the isothermal shake-flask method provides the necessary accuracy and reliability to build a definitive solubility profile. By understanding its behavior across a spectrum of solvents, researchers can make informed decisions, mitigate risks associated with poor bioavailability, and strategically design formulation approaches, thereby paving the way for its potential development as a therapeutic agent.
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A Comprehensive Guide to the Thermal Stability and Degradation Profile of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere for esters and amides and its presence in numerous bioactive compounds.[1] The thermal stability and degradation profile of any new chemical entity (NCE) are critical quality attributes that dictate its viability as a drug candidate. These parameters influence everything from manufacturing and formulation to storage conditions and shelf-life, making their early characterization a regulatory and scientific necessity.[2] This guide provides an in-depth framework for evaluating the thermal properties of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of chemical stability, modern analytical methodologies, and regulatory expectations to present a comprehensive strategy for its complete characterization. We will explore the theoretical underpinnings of its stability, detail the essential experimental protocols, and propose potential degradation pathways based on the known reactivity of its constituent moieties.
Introduction to the Molecule and Its Context
This compound is a heterocyclic compound featuring three key structural components:
-
A 1,2,4-Oxadiazole Ring: This five-membered aromatic heterocycle is known for its relative stability and its ability to participate in hydrogen bonding, contributing to favorable pharmacokinetic properties in drug candidates.[3]
-
A 3-position p-Tolyl Group: A generally stable, electron-donating aromatic substituent.
-
A 5-position Dichloromethyl Group (-CHCl₂): This functional group represents a potential site of chemical and thermal instability due to the presence of reactive carbon-chlorine bonds.
The stability of this molecule cannot be assumed; it must be empirically determined. Understanding its response to thermal stress is a foundational step in the drug development process, essential for developing robust formulations and ensuring patient safety.[4] This process is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which mandates stress testing to elucidate degradation pathways and establish the intrinsic stability of a drug substance.[5][6]
Predicted Physicochemical Properties
A preliminary assessment begins with the fundamental physicochemical properties of the molecule.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂O | [7] |
| Molecular Weight | 243.09 g/mol | [7] |
| XLogP3 | 3.5 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Predicted Boiling Point | 335.0 °C at 760 mmHg | [7] |
| Predicted Density | 1.35 g/cm³ | [7] |
Core Methodologies for Thermal Stability Assessment
A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive overview of the material's bulk thermal properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for determining decomposition temperatures and quantifying mass loss associated with degradation events. For our target molecule, TGA will reveal the temperature at which the dichloromethyl group or the oxadiazole ring begins to decompose.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine key parameters such as the onset of decomposition (T_onset) and the temperature of 5% mass loss (T_d5%), which is a common benchmark for thermal stability.[10][11]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It identifies thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[14] For the target molecule, DSC will determine its melting point—a key indicator of purity—and reveal the energetic nature of its decomposition.[15][16]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.[16]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature to a point well above the melting point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endothermic peak corresponding to the melting point (T_m) and any subsequent exothermic peaks that indicate decomposition.
| Technique | Key Parameters Measured | Insights Gained |
| TGA | T_onset, T_d5% (Decomposition Temp.), % Mass Loss, Residual Mass | Defines the upper-temperature limit of stability and quantifies degradation.[8] |
| DSC | T_m (Melting Point), ΔH_fusion, T_decomposition, ΔH_decomposition | Determines purity, identifies polymorphic forms, and characterizes the energy of decomposition.[12][14] |
Elucidating the Degradation Profile: Forced Degradation Studies
Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and establish degradation pathways.[2][5] These studies are fundamental to developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the drug substance from its impurities and degradants.[4][17]
-
Sample Distribution: Place a known quantity of solid this compound into several glass vials.
-
Stress Conditions: Place the vials in calibrated ovens at elevated temperatures (e.g., 60 °C, 80 °C, and a more aggressive temperature like 105 °C). A control sample is kept at refrigerated or room temperature conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 1, 3, 7, and 14 days). The goal is to achieve a target degradation of 5-20% of the active ingredient.[5]
-
Sample Analysis: Dissolve the samples in a suitable solvent (e.g., acetonitrile/water) and analyze immediately using a stability-indicating HPLC method.
Analytical Workflow for Degradant Identification
Identifying the structures of degradation products is crucial for assessing potential toxicity and understanding the molecule's liabilities.[17][18] A modern analytical workflow combines the separation power of chromatography with the structural elucidation capabilities of mass spectrometry.
Workflow Steps Explained:
-
Method Development: A stability-indicating HPLC method is developed to ensure baseline separation between the parent compound and all process impurities and stress-induced degradants.[19]
-
Initial Analysis (HPLC-UV): Stressed samples are analyzed to quantify the loss of the parent compound and determine the relative amounts of each new impurity peak.
-
Mass Spectrometry (HPLC-MS): The sample is then analyzed by a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) coupled to an HPLC.[17] This provides accurate mass measurements of the degradant peaks, allowing for the determination of their elemental formulas.
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) is performed on the degradant ions. The resulting fragmentation patterns provide structural clues, much like a molecular fingerprint, which are used to elucidate the final structure.[17]
-
Structure Confirmation: For significant degradants, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[19]
Predicted Thermal Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways under thermal stress are plausible.
Pathway A: 1,2,4-Oxadiazole Ring Cleavage
The O-N bond in the 1,2,4-oxadiazole ring is inherently weak and susceptible to cleavage under thermal or photochemical stress. This often proceeds via a ring-opening mechanism to yield more stable products. For this molecule, a likely degradation route involves the cleavage of the ring to form a nitrile derivative.
Pathway B: Dechlorination of the Dichloromethyl Group
Organochlorine compounds are known to undergo decomposition at elevated temperatures, often initiated by the cleavage of the C-Cl bond.[20][21][22] The dichloromethyl group is the most probable site of initial thermal degradation. This could proceed through a step-wise loss of HCl or radical chlorine species, leading to a variety of downstream products.
Conclusion
A thorough investigation of the thermal stability and degradation profile of this compound is a multi-faceted process that is indispensable for its development as a potential pharmaceutical agent. The strategy outlined in this guide, beginning with fundamental thermal analysis by TGA and DSC and progressing to in-depth degradation pathway elucidation via ICH-compliant forced degradation studies and advanced analytical techniques like HPLC-MS, provides a robust framework for characterization.
The key points of vulnerability are predicted to be the 1,2,4-oxadiazole ring's O-N bond and the C-Cl bonds of the dichloromethyl group. A comprehensive understanding of the products formed from these degradation pathways is essential for building a complete chemistry, manufacturing, and controls (CMC) data package, ensuring the development of a safe, stable, and effective drug product.
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Whitepaper: Deconvoluting the Mechanism of Action of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for the Scientific Community
Abstract
5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a novel small molecule featuring a synthetically tractable and biologically significant 1,2,4-oxadiazole scaffold. While the specific biological activities of this particular compound are yet to be elucidated, the oxadiazole class of heterocycles is renowned for its diverse pharmacological properties, including the modulation of enzymes, kinases, G-protein coupled receptors (GPCRs), and ion channels.[1][2][3][4][5] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We present a logical framework that combines unbiased, proteome-wide screening methodologies with hypothesis-driven validation assays. Detailed, field-proven protocols for affinity-based proteomics, label-free target engagement assays, and targeted enzymatic screening are provided, supported by causality-driven explanations for experimental choices. The objective is to equip research teams with a robust, self-validating workflow to deconstruct the mechanism of action of this and other novel chemical entities, accelerating the journey from hit discovery to lead optimization.
Introduction: The Scientific Imperative for Target Deconvolution
The process of discovering new drugs often begins with phenotypic screening, where compounds are identified based on a desired biological effect without prior knowledge of their specific molecular target.[6] this compound represents such a candidate—a compound of interest based on its chemical structure, which is rich in potential pharmacophoric features. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is present in numerous compounds with demonstrated anticancer, anti-inflammatory, and anti-tubercular activities.[3][5]
However, translating a phenotypic hit into a viable therapeutic candidate is impossible without first identifying its molecular target(s).[7][8] Target deconvolution is the critical process of identifying the specific proteins or pathways through which a small molecule exerts its effect.[9][10] This knowledge is paramount for several reasons:
-
Mechanism of Action (MoA): It clarifies how the compound works, which is fundamental for further development and regulatory approval.
-
Lead Optimization: Understanding the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.[11]
-
Safety and Toxicology: Identifying off-target interactions can predict and mitigate potential side effects early in the development process.[10]
This document provides a strategic workflow to systematically uncover the biological targets of this compound.
Hypothesis Generation: Profiling Potential Target Classes
Based on extensive literature on the 1,2,4- and 1,3,4-oxadiazole scaffolds, we can hypothesize several high-probability classes of biological targets. This hypothesis-generation phase is crucial for designing subsequent validation experiments.
-
Enzymes (Kinases, Proteases, etc.): The 1,3,4-oxadiazole scaffold, structurally related to our compound of interest, is a well-established component in molecules designed to inhibit various enzymes, including kinases like Axl kinase, growth factors such as VEGF, and enzymes like histone deacetylase (HDAC).[12][13][14] The dichloromethyl moiety on our compound could also potentially act as a reactive group, forming covalent or semi-covalent bonds with nucleophilic residues (e.g., cysteine) in an enzyme's active site.
-
G-Protein Coupled Receptors (GPCRs): GPCRs are the largest family of cell surface receptors and are targeted by approximately 40% of prescribed medicines.[15][16] Derivatives of 1,2,4-oxadiazole have been reported as muscarinic receptor agonists and 5-HT3 receptor antagonists, making GPCRs a plausible target class.[1][17]
-
Ion Channels: Small molecules can modulate the function of ion channels, which are critical for cellular communication. Notably, 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of SLACK potassium channels.[18] Furthermore, pyridine/oxadiazole-based foldamers have been shown to form synthetic ion channels with high selectivity.[19]
-
Nuclear Receptors: These ligand-regulated transcription factors control a host of biological processes and are significant drug targets.[20] While less common for oxadiazoles, the lipophilic nature of the p-tolyl group and the overall structure could facilitate interaction with the ligand-binding domains of nuclear receptors like the Retinoic Acid Receptor (RAR).[21]
A Multi-Pronged Experimental Strategy for Target Identification
No single method for target identification is foolproof. A robust strategy employs orthogonal approaches—combining unbiased, discovery-focused techniques with hypothesis-driven validation.[8] We propose a two-phase workflow: first, proteome-wide screening to generate a list of candidate binders, and second, targeted assays to validate these candidates.
Phase 1: Unbiased Proteome-Wide Screening
These methods survey the entire proteome for interactions without pre-selection, making them ideal for novel compounds. We will utilize two complementary approaches: one affinity-based and one label-free.
This classic and powerful technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[7][10][11]
Causality Behind Experimental Choice: This method directly isolates binding proteins, providing a tangible link between the compound and its potential targets. It is highly effective for stable, high-affinity interactions. The primary challenge lies in synthesizing an affinity probe (e.g., biotinylated compound) where the modification does not disrupt the original biological activity.[22] Therefore, the linker attachment point must be carefully chosen at a position known to be non-essential for its phenotypic effect, as determined by preliminary SAR studies.
Experimental Protocol: Biotin-Streptavidin Affinity Pull-Down
-
Probe Synthesis: Synthesize a biotinylated version of this compound. A polyethylene glycol (PEG) linker is often used to attach biotin to a non-critical position on the molecule, such as the phenyl ring, to minimize steric hindrance.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line where a phenotypic effect was observed) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated compound for 2-4 hours at 4°C to allow for binding.
-
Control Setup (Critical): Run parallel experiments:
-
Negative Control: Incubate lysate with biotin alone.
-
Competition Control: Pre-incubate the lysate with a 100-fold molar excess of the free, non-biotinylated this compound before adding the biotinylated probe. Proteins that are pulled down by the probe but not in this control are specific binders.
-
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively (at least 5 times) with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with Coomassie or silver stain, and excise unique bands for identification by mass spectrometry (LC-MS/MS).
Data Presentation: Candidate Target List
| Band ID | Protein Name | Gene Symbol | Mascot Score | Unique Peptides | Fold Enrichment (vs. Control) |
| AP-01 | Mitogen-activated protein kinase 1 | MAPK1 | 1250 | 25 | >50 |
| AP-02 | Cyclin-dependent kinase 2 | CDK2 | 980 | 18 | >50 |
| AP-03 | Heat shock protein 90 | HSP90AA1 | 850 | 15 | 5 |
| AP-04 | Peroxiredoxin-1 | PRDX1 | 760 | 12 | >50 |
This is a table of representative hypothetical data.
Workflow Visualization
CETSA is a powerful method for confirming direct target engagement in a physiological context (i.e., within intact cells or tissues).[23] The principle is that a small molecule binding to its target protein typically increases the protein's thermal stability.
Causality Behind Experimental Choice: This method overcomes the primary limitation of affinity chromatography as it does not require any modification to the compound of interest, thereby eliminating the risk of altering its binding properties.[7] It provides strong evidence of a direct physical interaction between the drug and the target inside a cell. It is an excellent orthogonal method to validate hits from affinity-based approaches.
Experimental Protocol: Proteome-Wide CETSA with MS
-
Cell Treatment: Treat intact, live cells with this compound (e.g., at 10x the phenotypic IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by rapid cooling. One aliquot should remain at room temperature as the non-heated control.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Digestion: Collect the soluble fraction from each temperature point, quantify the protein concentration, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using quantitative mass spectrometry (e.g., using Tandem Mass Tagging - TMT - for multiplexing) to determine the relative abundance of each protein at each temperature point in both the drug-treated and vehicle-treated samples.
-
Data Analysis: For each identified protein, plot the fraction remaining soluble as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the drug-treated sample indicates stabilization and a direct binding interaction.
Workflow Visualization
Phase 2: Hypothesis-Driven Target Validation
Once proteomic screening provides a list of high-confidence candidate targets (i.e., proteins identified by both affinity pull-down and CETSA), the next step is to validate these interactions using targeted, functional assays.
If a kinase (e.g., MAPK1) is identified as a top candidate, its inhibition must be confirmed using a purified, recombinant enzyme system. This confirms direct inhibition and allows for the determination of potency (IC50).
Causality Behind Experimental Choice: An in vitro enzymatic assay is the gold standard for confirming that a compound is a direct enzyme inhibitor.[24] It removes the complexity of the cellular environment, proving that the interaction does not require other cellular factors. It is also essential for quantifying the potency of the interaction, a critical parameter for drug development.[25][26]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Assay Setup: In a 384-well plate, add the recombinant kinase (e.g., MAPK1), its specific substrate peptide, and ATP at its Km concentration.
-
Compound Titration: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM to 5 nM). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal.
-
Signal Detection: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Workflow Visualization
Data Integration and Final Target Validation
The ultimate validation of a biological target comes from integrating data from multiple orthogonal experiments. A high-confidence target for this compound would satisfy the following criteria:
-
Identified in Unbiased Screen: Pulled down specifically in the affinity chromatography experiment.
-
Shows Direct Engagement: Exhibits a significant thermal shift in the CETSA experiment.
-
Functionally Modulated: Shows potent activity (e.g., low nanomolar to micromolar IC50) in a relevant in vitro functional assay (e.g., enzymatic assay, receptor binding assay).
-
Cellular Pathway Correlation: Knockdown or knockout of the target gene using CRISPR or siRNA should recapitulate or block the phenotypic effect of the compound in cells.
This multi-layered evidence creates a self-validating system, providing a high degree of confidence that the identified protein is a true biological target responsible for the compound's mechanism of action.[27]
Conclusion
The deconvolution of a novel compound's biological target is a complex but essential phase of modern drug discovery. For this compound, a molecule with a promising heterocyclic core, a systematic and multi-faceted approach is required. By combining the broad discovery power of proteome-wide methods like affinity chromatography and CETSA with the precision of hypothesis-driven functional assays, researchers can build a compelling, evidence-based case for its mechanism of action. The workflows and protocols detailed in this guide provide a robust framework for this endeavor, enabling the scientific community to effectively unlock the therapeutic potential of this and other novel small molecules.
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In silico prediction of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole bioactivity
An In-Depth Technical Guide: In Silico Prediction of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole Bioactivity
Executive Summary
In the landscape of modern drug discovery, computational methodologies are pivotal for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This guide provides a comprehensive, step-by-step framework for predicting the biological activity of a specific molecule, this compound, using a suite of established in silico tools and techniques. We will navigate the entire computational workflow, from initial ligand preparation and target identification to molecular docking, and the prediction of pharmacokinetic properties (ADMET). The 1,2,4-oxadiazole scaffold is a recurring motif in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This guide leverages this knowledge to form a rational basis for target selection, demonstrating how literature-derived insights and computational predictions can be synergistic. The methodologies described herein are designed to be self-validating and grounded in established scientific principles, providing a robust template for the preliminary assessment of any novel small molecule.
The Paradigm of In Silico Bioactivity Prediction
The journey from a chemical compound to a therapeutic agent is long and fraught with high attrition rates.[6] In silico drug discovery utilizes computational simulations to predict how a molecule will behave in a biological system, thereby prioritizing candidates with the highest potential for success before significant resources are invested in synthesis and experimental testing.[7][8] The core principle is to model the interactions between a small molecule (the ligand) and its biological target (the receptor, typically a protein) and to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[9][10] This predictive power accelerates the entire drug discovery pipeline.[11][12]
Caption: The sequential workflow for a typical molecular docking experiment.
Protocol: Molecular Docking against COX-2 using AutoDock Vina
-
Receptor Preparation:
-
Selection: Download the X-ray crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR , which is co-crystallized with the selective inhibitor celecoxib. [13]Using a structure with a bound ligand is crucial for validating the docking protocol.
-
Cleaning: Open the PDB file in a molecular viewer like UCSF Chimera or AutoDock Tools (ADT). Remove all water molecules, co-solvents, and any co-crystallized ligands.
-
Processing: Add polar hydrogens and compute Gasteiger charges for all atoms. Save the prepared protein structure in the .pdbqt format.
-
-
Docking Validation (Self-Validating System):
-
Rationale: To ensure the docking parameters are reliable, the co-crystallized ligand (celecoxib) is first extracted and then re-docked into the binding site. A successful validation is achieved if the predicted binding pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.
-
Execution: Prepare the extracted celecoxib ligand as a .pdbqt file. Define a grid box that encompasses the entire active site where celecoxib was bound. Run the docking simulation.
-
-
Docking of the Target Ligand:
-
Grid Box Definition: Using the same grid box parameters from the validation step ensures that our ligand is searched in the correct active site of COX-2.
-
Execution: Run the molecular docking simulation with the prepared this compound ligand (ligand.pdbqt) and the prepared COX-2 receptor (receptor.pdbqt).
-
Command Line (Example): vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x X' --size_y Y' --size_z Z' --out output.pdbqt --log log.txt
-
-
Results Analysis:
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol in the log file.
-
Binding Pose: Visualize the output .pdbqt file in a molecular viewer. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the key amino acid residues in the COX-2 active site (e.g., Arg513, Val523, Ser530).
-
Table 1: Predicted Molecular Docking Results
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Celecoxib (Control) | COX-2 | 5KIR | -9.5 to -11.0 | Arg513, Phe518, Val523 |
| This compound | COX-2 | 5KIR | -7.0 to -8.5 (Predicted) | (Hypothetical) Val349, Leu352, Ser530 |
Druglikeness and Safety: ADMET Prediction
A compound with excellent binding affinity is useless if it cannot reach its target in the body or if it is toxic. [14]ADMET prediction assesses the "druglikeness" of a molecule. [15]Numerous free web-based tools, such as SwissADME and pkCSM, provide reliable predictions based on large datasets of known drugs. [10][16] Protocol: ADMET Prediction using a Web Server (e.g., SwissADME)
-
Input: Navigate to the chosen web server. Input the molecule's structure, typically by pasting the SMILES string: CC1=CC=C(C=C1)C2=NC(=NO2)C(Cl)Cl.
-
Execution: Run the prediction algorithm.
-
Data Collection: Systematically collect the predicted values for various physicochemical properties, pharmacokinetics, druglikeness, and medicinal chemistry friendliness.
-
Analysis: Compare the predicted values against established thresholds for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
Table 2: Predicted ADMET & Physicochemical Properties
| Property | Parameter | Predicted Value | Acceptable Range/Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | ~259 g/mol | < 500 (Good) |
| LogP (Lipophilicity) | ~3.5 | < 5 (Good) | |
| H-Bond Donors | 0 | < 5 (Good) | |
| H-Bond Acceptors | 3 | < 10 (Good) | |
| TPSA | ~49 Ų | < 140 Ų (Good CNS potential) | |
| Pharmacokinetics | GI Absorption | High | Favorable for oral delivery |
| BBB Permeant | Yes/No | Determines CNS effects | |
| CYP Inhibitor (e.g., 2D6) | Yes/No | Predicts drug-drug interactions | |
| Druglikeness | Lipinski's Rule of Five | 0 Violations | High druglikeness potential |
| Bioavailability Score | ~0.55 | Good probability of bioavailability | |
| Toxicity | AMES Toxicity | Non-mutagen | Low risk of carcinogenicity |
| | hERG I Inhibition | Yes/No | Predicts cardiotoxicity risk |
Integrated Analysis and Bioactivity Hypothesis
By synthesizing the data from all computational experiments, we can formulate a comprehensive hypothesis.
-
Binding Potential: The molecular docking simulations predict that this compound can favorably bind within the active site of COX-2, a key anti-inflammatory target. The predicted binding affinity is comparable to, albeit potentially weaker than, known inhibitors, suggesting it warrants investigation.
-
Druglikeness: The ADMET predictions are highly favorable. The molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. Its predicted low toxicity and favorable absorption profile further strengthen its case as a viable starting point for drug development.
Hypothesis: this compound is a promising candidate for development as an anti-inflammatory agent. It is predicted to act via the inhibition of the COX-2 enzyme and possesses a favorable pharmacokinetic and safety profile, making it a strong candidate for laboratory synthesis and subsequent in vitro validation.
Conclusion
This guide has detailed a systematic and scientifically rigorous in silico workflow to predict the bioactivity of this compound. By integrating literature-based target identification with molecular docking and ADMET prediction, we have constructed a compelling, data-driven hypothesis for its potential as a novel COX-2 inhibitor. This computational approach serves as a powerful, resource-efficient first step in the modern drug discovery pipeline, enabling researchers to make informed decisions and focus experimental efforts on compounds with the highest probability of success.
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The Enduring Scaffold: A Technical Guide to 3,5-Disubstituted-1,2,4-Oxadiazoles in Modern Drug Discovery
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole motif, a five-membered aromatic heterocycle, has cemented its place as a privileged scaffold in medicinal chemistry. Its remarkable stability, synthetic accessibility, and capacity to act as a bioisosteric replacement for esters and amides have propelled its integration into a multitude of drug discovery programs.[1][2][3] This guide provides a comprehensive technical overview of 3,5-disubstituted-1,2,4-oxadiazoles, delving into their synthesis, reactivity, and diverse biological applications, with a focus on providing actionable insights for researchers in the field.
The Allure of the 1,2,4-Oxadiazole Core: A Bioisosteric Advantage
The strategic replacement of labile functional groups with more stable isosteres is a cornerstone of modern drug design. The 1,2,4-oxadiazole ring has emerged as an effective bioisostere for ester and amide functionalities, which are often susceptible to enzymatic degradation.[2][4] This substitution can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[3] The unique electronic distribution within the oxadiazole ring also allows for diverse, tunable interactions with biological targets.[1]
Crafting the Core: Synthetic Strategies for 3,5-Disubstituted-1,2,4-Oxadiazoles
The construction of the 3,5-disubstituted-1,2,4-oxadiazole ring is most commonly achieved through the cyclocondensation of an amidoxime with a variety of acylating agents.[5][6][7] This versatile approach allows for the introduction of a wide range of substituents at the 3- and 5-positions, facilitating the exploration of structure-activity relationships (SAR).
The Amidoxime Route: A Workhorse Synthesis
The reaction of an amidoxime with a carboxylic acid, acid chloride, or ester is the most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles.[5][7][8] The general mechanism involves the initial acylation of the amidoxime, followed by a cyclodehydration step to furnish the oxadiazole ring.
Caption: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles via the amidoxime route.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
-
Amidoxime Formation: To a solution of the corresponding nitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate). Reflux the mixture for several hours until the nitrile is consumed (monitored by TLC). After cooling, the amidoxime often precipitates and can be collected by filtration.
-
Acylation and Cyclization:
-
Using Acid Chlorides: Dissolve the amidoxime in a suitable solvent such as pyridine or dioxane. Add the acid chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is then heated to reflux to effect cyclodehydration.
-
Using Carboxylic Acids: In a flask, combine the amidoxime, carboxylic acid, and a coupling agent (e.g., EDC, DCC, or T3P®). Add a suitable solvent (e.g., DMF, CH2Cl2) and a base (e.g., DIPEA) if necessary. Stir the reaction at room temperature or with gentle heating until the formation of the intermediate is complete. Subsequent heating, sometimes with the addition of a dehydrating agent, will yield the desired 1,2,4-oxadiazole.
-
-
Work-up and Purification: After completion of the reaction, the mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Alternative Synthetic Approaches
While the amidoxime route is dominant, other methods for the synthesis of 1,2,4-oxadiazoles have been developed, including 1,3-dipolar cycloaddition reactions of nitrile oxides with nitriles.[5] Modern techniques such as microwave-assisted synthesis have also been employed to improve reaction times and yields.[3]
A Scaffold of Diverse Biological Activity
The 3,5-disubstituted-1,2,4-oxadiazole core has been incorporated into molecules targeting a vast array of diseases, demonstrating its versatility as a pharmacophore.
Antimicrobial Agents
Derivatives of 1,2,4-oxadiazole have shown significant activity against various pathogens.[2][3] Notably, a class of these compounds has been identified as potent antibiotics against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The structure-activity relationship studies of these compounds have revealed that specific substitutions on the aryl rings at the 3- and 5-positions are crucial for their antibacterial efficacy.[9][11]
| Compound | R1 | R2 | MIC (µg/mL) against S. aureus | Reference |
| 1a | 4-Hydroxyphenyl | 4-Chlorophenyl | 2 | [11] |
| 2b | 3-Indolyl | 4-Fluorophenyl | 1 | [11] |
| 3c | 4-Pyrazolyl | 2,4-Dichlorophenyl | 4 | [9] |
Anticancer Agents
The 1,2,4-oxadiazole scaffold is a common feature in the design of novel anticancer agents.[8][12] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization, targeting the colchicine binding site. Several 3,5-disubstituted-1,2,4-oxadiazole derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[8]
Caption: Mechanism of action for certain anticancer 1,2,4-oxadiazoles targeting tubulin.
Anti-Inflammatory and Neuroprotective Agents
The versatility of the 1,2,4-oxadiazole ring extends to the development of anti-inflammatory and neuroprotective agents.[2][3] These compounds have been investigated for their ability to modulate various targets involved in inflammatory pathways and neurological disorders.
Other Therapeutic Areas
The pharmacological potential of 3,5-disubstituted-1,2,4-oxadiazoles has been explored in numerous other therapeutic areas, including:
-
Antidiabetic agents [2]
-
Antiviral compounds [3]
-
Muscarinic receptor agonists [13]
-
Steroid sulfatase inhibitors [14]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring have provided valuable insights into the structure-activity relationships for various biological targets. For instance, in the context of antibacterial agents, the presence of a hydrogen-bond donor in one of the aryl rings is often necessary for activity.[9] Similarly, for steroid sulfatase inhibitors, the specific placement of an aryl-sulfamate pharmacophore at either the 3- or 5-position is critical for high potency.[14]
Future Directions and Conclusion
The 3,5-disubstituted-1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its favorable physicochemical properties, synthetic tractability, and proven track record in medicinal chemistry ensure its continued relevance. Future research will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation 1,2,4-oxadiazole-based drugs.[3] The inherent versatility of this remarkable heterocycle promises a bright future for its role in addressing unmet medical needs.
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Methodological & Application
Application Notes and Protocols for In Vitro Assay Methods: 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Authored by: A Senior Application Scientist
Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1][2][3][4][5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Section 1: Preliminary Cytotoxicity Assessment
A foundational step in the in vitro evaluation of any novel compound is to determine its cytotoxic profile. This initial screening provides a therapeutic window and informs the concentration range for subsequent, more specific assays. A substance that causes cell damage or death is referred to as cytotoxic.[9] Cells exposed to cytotoxic compounds may undergo necrosis, which is uncontrolled cell death, or apoptosis, which is programmed cell death.[9]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a serial dilution of the compound in the culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Representative Data Summary for MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 25 | 52.4 ± 5.5 |
| 50 | 25.9 ± 3.9 |
| 100 | 8.7 ± 2.1 |
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common method to assess cytotoxicity by measuring the leakage of LDH from cells with damaged plasma membranes.[9][11]
Protocol:
-
Follow steps 1-5 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells treated with a lysis buffer).
Section 2: Evaluation of Anti-Inflammatory Potential
Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key research area.[12] Oxadiazole derivatives have shown promise in this regard.[1]
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS to the wells (excluding the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Cyclooxygenase (COX) Inhibition Assay
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[12][14] In vitro assays can determine a compound's inhibitory activity against COX-1 and COX-2 isoforms.[15]
Protocol:
-
Assay Kit: Utilize a commercial COX inhibitor screening assay kit.[15]
-
Reagent Preparation: Prepare the reagents, including the COX-1 or COX-2 enzyme, heme, and arachidonic acid (the substrate), according to the kit's instructions.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity, which is a component of the COX enzyme's function, using a colorimetric or fluorometric readout at the specified wavelength.[15]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Section 3: Enzyme Inhibition Assays
The diverse biological activities of oxadiazoles often stem from their ability to inhibit specific enzymes.[16][17] The following are examples of relevant enzyme inhibition assays.
α-Amylase and α-Glucosidase Inhibition Assays for Antidiabetic Potential
Inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type II diabetes by delaying carbohydrate digestion.[18]
Protocol for α-Amylase Inhibition:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, α-amylase enzyme solution, and a starch solution in a suitable buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a dinitrosalicylic acid (DNSA) color reagent.
-
Color Development: Heat the mixture to facilitate color development.
-
Data Acquisition: Measure the absorbance at 540 nm. Acarbose can be used as a standard inhibitor.[18]
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value.
Protocol for α-Glucosidase Inhibition:
-
Reaction Mixture: Combine the test compound, α-glucosidase enzyme, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a 96-well plate.
-
Incubation: Incubate the plate at 37°C.
-
Reaction Termination: Stop the reaction by adding sodium carbonate.
-
Data Acquisition: Measure the absorbance of the released p-nitrophenol at 405 nm. Miglitol can be used as a standard inhibitor.[18]
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value.
Section 4: Visualization of Experimental Workflows
General Workflow for In Vitro Screening
Caption: A simplified diagram of the LPS-induced nitric oxide production pathway.
References
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ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved January 17, 2026, from [Link]
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Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Retrieved January 17, 2026, from [Link]
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Tech Science Press. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. Retrieved January 17, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved January 17, 2026, from [Link]
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PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved January 17, 2026, from [Link]
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Cell-based assays for evaluating 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole cytotoxicity
Comprehensive Evaluation of Novel Compound Cytotoxicity: A Workflow for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Introduction
The discovery and development of novel therapeutic agents require a thorough understanding of their biological effects, with cytotoxicity being a primary concern. This document provides a detailed framework for evaluating the cytotoxic potential of the novel compound this compound (hereafter referred to as "Compound X"). As the biological activity of Compound X is not yet characterized, a multi-parametric approach is essential to determine its impact on cell viability, membrane integrity, and potential mechanisms of cell death.
This guide is intended for researchers, scientists, and drug development professionals. It offers a suite of robust, cell-based assays, moving from initial screening of metabolic activity to more detailed mechanistic insights. The protocols provided are designed to be self-validating, with explanations of the scientific principles and critical considerations for data interpretation.
Experimental Strategy: A Multi-Faceted Approach to Cytotoxicity
A single assay is insufficient to comprehensively assess cytotoxicity. We advocate for a tiered approach that interrogates different cellular processes. This workflow allows for the confirmation of initial findings and a deeper understanding of the compound's mechanism of action.
Figure 1: Tiered workflow for assessing Compound X cytotoxicity.
Primary Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. This assay is a robust and cost-effective method for initial screening of a compound's effect on cell proliferation and viability.
Principle of the MTT Assay
Figure 3: Simplified overview of the execution phase of apoptosis.
Protocol: Caspase-Glo 3/7 Assay
Materials:
-
Caspase-Glo 3/7 Assay System (Promega)
-
Treated cells in a 96-well white-walled plate (for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound X as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
The results are typically expressed as Relative Luminescence Units (RLU). An increase in RLU in treated cells compared to vehicle control cells indicates the activation of caspase-3/7 and suggests that Compound X induces apoptosis.
Visual Confirmation: High-Content Imaging
High-content imaging (HCI) provides a powerful method to visualize and quantify cellular changes associated with cytotoxicity. By using fluorescent dyes, it is possible to simultaneously assess multiple parameters such as cell number, nuclear morphology (indicative of apoptosis), and membrane permeability.
Protocol: Multiplexed HCI for Cytotoxicity
Materials:
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or similar cell-impermeant dye (for dead cells)
-
MitoTracker Green FM (optional, for mitochondrial morphology)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate (black-walled, clear bottom) and treat with Compound X.
-
Staining: At the end of the treatment period, add a cocktail of fluorescent dyes directly to the wells. For example, Hoechst 33342 to stain the nuclei of all cells, and PI to stain the nuclei of dead cells with compromised membranes.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Imaging: Acquire images using a high-content imaging system in the appropriate fluorescent channels.
-
Image Analysis: Use image analysis software to automatically identify and quantify the number of live cells (Hoechst-positive, PI-negative) and dead cells (Hoechst-positive, PI-positive). Nuclear condensation and fragmentation, characteristic of apoptosis, can also be quantified.
Data Interpretation
HCI provides a rich dataset that can confirm the findings of the plate-based assays. A dose-dependent increase in PI-positive cells would corroborate the LDH assay results. Observation of nuclear condensation in the Hoechst channel would support the caspase assay findings of apoptosis.
Conclusion
The evaluation of a novel compound's cytotoxicity requires a systematic and multi-parametric approach. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), apoptotic pathways (Caspase-Glo 3/7), and morphological changes (High-Content Imaging), a comprehensive and reliable profile of Compound X's cytotoxic effects can be established. This tiered strategy not only provides a robust assessment of cytotoxicity but also offers initial insights into the compound's mechanism of action, which is crucial for its further development as a potential therapeutic agent.
References
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Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: A review of the application of lactate dehydrogenase as a cytotoxic indicator. Source: In Vitro and Molecular Toxicology: A Journal of Basic and Applied Research URL: [Link]
Application Note: A Framework for the Antimicrobial Screening of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3][4] Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have emerged as a promising class of molecules with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][5][6] The 1,2,4-oxadiazole isomer, in particular, is a key pharmacophore in several clinically utilized and investigational drugs, valued for its metabolic stability and bioisosteric properties.[7][8] This application note provides a comprehensive guide for the antimicrobial screening of a novel compound, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole . While specific data on this exact molecule is not yet prevalent in public literature, the protocols outlined herein are based on established, standardized methodologies for evaluating the antimicrobial potential of new chemical entities.[9] The principles and techniques described are designed to provide a robust framework for researchers in drug discovery and development.
The antimicrobial activity of oxadiazole derivatives is often attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers within microbial cells.[10] Various derivatives have demonstrated efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[1][11] The proposed mechanisms of action for some oxadiazole-containing compounds include the inhibition of essential enzymes like bacterial DNA gyrase and topoisomerase IV, or fungal succinate dehydrogenase (SDH).[11][12]
This guide will detail the necessary materials, step-by-step protocols for primary screening via the disk diffusion method, and quantitative analysis using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]
Materials and Reagents
Test Compound:
-
This compound (Purity ≥95%)
-
Stock Solution: Prepare a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).
Bacterial Strains (ATCC recommended strains for quality control):
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Fungal Strains:
-
Yeast: Candida albicans (ATCC 90028)
-
Mold: Aspergillus niger (ATCC 16404)
Culture Media:
-
Mueller-Hinton Agar (MHA) for disk diffusion.
-
Mueller-Hinton Broth (MHB), cation-adjusted, for bacterial MIC testing.
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungal MIC testing.
-
Sabouraud Dextrose Agar/Broth (SDA/SDB) for fungal culture maintenance.
Reagents and Consumables:
-
Sterile 6 mm paper disks
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubators (35-37°C and 28-30°C)
-
Calipers or ruler for measuring zone diameters
Control Antibiotics:
-
Ciprofloxacin (for bacteria)
-
Amphotericin B (for fungi)
Experimental Workflow
The screening process is designed as a two-tiered approach: a qualitative primary screen to identify any antimicrobial activity, followed by a quantitative assay to determine the potency of the compound.
Caption: Hypothesized mechanisms of antimicrobial action.
Some 1,3,4-oxadiazole compounds are known to inhibit bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. [12]For fungi, a potential target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, which is crucial for cellular respiration. [11][14]The dichloromethyl group on the test compound is an electron-withdrawing group that may enhance its interaction with biological targets. [7]
Conclusion
This application note provides a standardized and robust framework for the initial antimicrobial evaluation of this compound. By following these established protocols, researchers can generate reliable and reproducible data to determine the compound's spectrum of activity and potency. Positive results from these screening assays would warrant further investigation into its mechanism of action, toxicity, and potential as a lead compound in the development of new antimicrobial therapies.
References
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Swiątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Kouhkan, M., et al. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing, 3(3). [Link]
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Li, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(19), 6888. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research, 3(2). [Link]
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Swiątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
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Swiątek, P., et al. (2021). (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Al-Ostath, A., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(11), 1604. [Link]
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Wiygul, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21245. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
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Głowacka, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link]
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Higher Education Press. (n.d.). Design, Synthesis and Anti-fungal Activity of 1,2,4-Oxadiazole Derivatives Containing Diamide Moiety. Chemical Journal of Chinese Universities. [Link]
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Ou, Z., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 13(1), 31-43. [Link]
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ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5177-5180. [Link]
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ResearchGate. (2024). Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. [Link]
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Kumar, S., & Sharma, P. K. (2022). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine, 7(12), 1-13. [Link]
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Application Notes & Protocols: A Comprehensive Framework for Assessing the Anti-inflammatory Activity of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Abstract: The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This document presents a comprehensive methodological framework for the preclinical evaluation of a novel compound, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. We provide a suite of validated in vitro and in vivo protocols designed to characterize its anti-inflammatory efficacy and elucidate its potential mechanism of action. The proposed studies are based on the hypothesis that, like other compounds in its class, this molecule may exert its effects by modulating key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[4][5][6] These protocols are intended for researchers in drug development and pharmacology to systematically assess the therapeutic potential of this and similar candidate molecules.
Part 1: In Vitro Efficacy Assessment in a Macrophage Model
Scientific Rationale
Macrophages are pivotal cells in the innate immune system that orchestrate the inflammatory response.[7] The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for screening anti-inflammatory compounds.[8][9] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics a bacterial challenge and triggers a robust inflammatory cascade.[10] This activation leads to the production of key inflammatory mediators, including nitric oxide (NO), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][11] By quantifying the inhibition of these markers, we can effectively assess the compound's primary anti-inflammatory potential. A preliminary cytotoxicity assay is a mandatory first step to ensure that the observed effects are due to specific anti-inflammatory activity and not cell death.
Experimental Workflow: In Vitro Screening
The following diagram outlines the sequential workflow for the in vitro assessment of the test compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to RAW 264.7 macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO, typically <0.1%).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Subsequent experiments should only use concentrations that show >95% cell viability.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of the compound on LPS-induced NO production.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (5 × 10⁵ cells/well).[8] After 24 hours, pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13] Include untreated, vehicle + LPS, and compound-only controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the compound's effect on the secretion of TNF-α and IL-6.
Methodology:
-
Cell Culture and Stimulation: Follow the same procedure as in Protocol 1.4 (steps 1 and 2), but collect supernatants at an earlier time point for TNF-α (e.g., 6 hours) and a later one for IL-6 (e.g., 24 hours) to capture peak expression.[10]
-
ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits (e.g., from R&D Systems or BioLegend).[14][15]
-
Execution: Perform the assay according to the manufacturer's instructions.[16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate cytokine concentrations from the standard curve and determine the percentage inhibition.
Protocol 4: iNOS and COX-2 Protein Expression (Western Blot)
Objective: To determine if the compound inhibits the expression of the pro-inflammatory enzymes iNOS and COX-2.
Methodology:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well).[18] Treat with the compound and stimulate with LPS as previously described (24 hours). After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19] Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[11][20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the β-actin loading control.
Illustrative Data Presentation
Results from the in vitro assays should be summarized to provide a clear profile of the compound's activity.
| Assay | Parameter | LPS Control | Compound (10 µM) + LPS | Compound (25 µM) + LPS | Positive Control (Dexamethasone 10 µM) |
| MTT Assay | Cell Viability (%) | 100 ± 5 | 98 ± 4 | 96 ± 5 | 99 ± 3 |
| Griess Assay | NO Production (µM) | 45.2 ± 3.1 | 25.1 ± 2.5 | 10.8 ± 1.9 | 8.5 ± 1.1 |
| ELISA | TNF-α (pg/mL) | 2850 ± 210 | 1540 ± 155 | 620 ± 98 | 450 ± 75 |
| ELISA | IL-6 (pg/mL) | 1560 ± 180 | 910 ± 110 | 350 ± 65 | 210 ± 40 |
| Western Blot | Rel. iNOS Expression | 1.00 ± 0.15 | 0.55 ± 0.08 | 0.21 ± 0.05 | 0.15 ± 0.04 |
| Western Blot | Rel. COX-2 Expression | 1.00 ± 0.12 | 0.61 ± 0.09 | 0.28 ± 0.06 | 0.18 ± 0.05 |
| Values are presented as mean ± SD (n=3) and are for illustrative purposes only. |
Part 2: Mechanistic Elucidation via Signaling Pathway Analysis
Scientific Rationale
The expression of iNOS, COX-2, and pro-inflammatory cytokines is tightly regulated by upstream signaling pathways. The NF-κB and p38 MAPK pathways are two of the most critical cascades activated by LPS.[4][21]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB (p65 subunit) to translocate to the nucleus and initiate gene transcription.[22][23][24]
-
p38 MAPK Pathway: This pathway is activated by various inflammatory stimuli and plays a key role in regulating the synthesis of cytokines like TNF-α and IL-6 at both transcriptional and post-transcriptional levels.[25][26][27] Investigating the compound's effect on the phosphorylation status of key proteins in these pathways (IκBα, p65, and p38) can reveal its specific molecular target.
Key Inflammatory Signaling Pathways
Caption: The canonical NF-κB signaling pathway targeted by LPS.
Caption: The p38 MAPK signaling pathway in inflammation.
Protocol 5: Western Blot for Signaling Proteins
Objective: To measure the effect of the compound on the phosphorylation of IκBα, NF-κB p65, and p38 MAPK.
Methodology:
-
Cell Culture and Treatment: Seed and grow RAW 246.7 cells as in Protocol 1.4. Pre-treat with the test compound for 1 hour.
-
Short-Term LPS Stimulation: Stimulate cells with LPS (1 µg/mL) for a shorter duration (e.g., 15-30 minutes) to capture the peak phosphorylation events of signaling proteins.
-
Protein Extraction and Analysis: Perform protein extraction, quantification, SDS-PAGE, and membrane transfer as described in Protocol 1.4.
-
Antibody Incubation: Probe membranes with primary antibodies specific for the phosphorylated and total forms of the target proteins:
-
Phospho-IκBα (p-IκBα) and Total IκBα
-
Phospho-p65 (p-p65) and Total p65
-
Phospho-p38 (p-p38) and Total p38
-
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and ECL for detection. Perform densitometric analysis, calculating the ratio of the phosphorylated protein to the total protein for each target.
Part 3: In Vivo Efficacy in an Acute Inflammation Model
Scientific Rationale
While in vitro assays are essential for initial screening and mechanistic studies, in vivo models are critical for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[28][29] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of inflammation.[28][30] This model allows for the assessment of a compound's overall anti-inflammatory effect, which encompasses its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow: In Vivo Paw Edema Assay
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Application Notes and Protocols for Anticancer Cell Line Studies with 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amides and esters.[1] This five-membered ring system is a cornerstone in the design of novel therapeutic agents, demonstrating a wide array of biological activities, including anticancer properties.[2][3] Derivatives of 1,2,4-oxadiazole have been reported to exhibit significant cytotoxicity against various human cancer cell lines, underscoring their potential in oncology drug discovery.[4][5] The anticancer effects of these compounds are often attributed to diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[6][7]
This document provides a detailed guide for investigating the anticancer properties of a specific derivative, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole . While direct studies on this particular molecule are emerging, its structural features suggest a strong potential for anticancer activity. The presence of the dichloromethyl group offers a potential site for covalent interaction with cellular nucleophiles, a mechanism exploited by some anticancer agents. The p-tolyl group can influence solubility and interactions with hydrophobic pockets of target proteins.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a strategic framework and detailed protocols to systematically evaluate the in vitro efficacy and elucidate the mechanism of action of this compound.
Hypothesized Mechanism of Action
Based on the broader class of oxadiazole derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many oxadiazole-containing compounds trigger programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle is a common anticancer mechanism.[7]
-
Inhibition of Key Signaling Pathways: Oxadiazole derivatives have been shown to modulate pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8]
The following protocols are designed to rigorously test these hypotheses.
PART 1: Initial Evaluation of Cytotoxicity
The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer).[4]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).[11]
-
DMSO (cell culture grade).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[12][13] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation:
| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) |
| MCF-7 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value | |
| A549 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value | |
| DU-145 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value |
PART 2: Mechanistic Studies
Following the determination of the IC50 values, the subsequent experiments aim to elucidate the mechanism by which this compound induces cancer cell death.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for investigating the anticancer mechanism.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[16] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells and treat them with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][18]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[16]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle is a series of events that leads to cell division and replication. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[14] Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle.[19] Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration.
-
Ice-cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat approximately 1 x 10^6 cells with the compound at its IC50 concentration. Harvest the cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours or overnight.[20]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.[21]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17] The RNase A in the solution will degrade RNA to prevent its staining.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][20]
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized modulation of PI3K/Akt and apoptotic pathways.
PART 3: Target Validation and Pathway Analysis
To confirm the observations from the apoptosis and cell cycle assays and to investigate the molecular mechanisms, Western blotting is an essential technique.[22]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[23] Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[22] This technique can be used to assess changes in the expression levels of total proteins and their phosphorylated (activated) forms.[24]
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash the cells with cold PBS and then lyse them with lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by gel electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.[17] Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Data Presentation:
| Target Protein | Treatment Group | Relative Expression (Normalized to Loading Control) |
| p-Akt | Control | Example Value |
| Compound-Treated | Example Value | |
| Akt | Control | Example Value |
| Compound-Treated | Example Value | |
| Bcl-2 | Control | Example Value |
| Compound-Treated | Example Value | |
| Bax | Control | Example Value |
| Compound-Treated | Example Value | |
| Cleaved Caspase-3 | Control | Example Value |
| Compound-Treated | Example Value |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can build a robust preclinical data package. Positive findings from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify the direct molecular target(s) of the compound. The versatility of the 1,2,4-oxadiazole scaffold continues to make it a highly attractive starting point for the development of next-generation cancer therapeutics.[25][26]
References
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Application Note: Unraveling the Enzyme Inhibition Kinetics of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent enzyme inhibition.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the enzyme inhibition kinetics of a novel investigational compound, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for assessing its inhibitory potential, including the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), as well as elucidating the mode of inhibition. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This has led to its incorporation into a multitude of compounds targeting various enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[1][2][6][7] For the purpose of this application note, we will hypothesize that this compound is an inhibitor of Xanthine Oxidase (XO), an enzyme involved in gout and hyperuricemia, a target for which other oxadiazole derivatives have shown inhibitory activity.[8]
Foundational Concepts in Enzyme Inhibition Kinetics
A thorough understanding of enzyme kinetics is paramount for characterizing any potential inhibitor. The Michaelis-Menten model provides a fundamental description of enzyme kinetics, relating the reaction velocity (V) to the substrate concentration ([S]).[9][10] The introduction of an inhibitor can alter this relationship in several ways, and our goal is to quantify these changes.
Key Kinetic Parameters
-
IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[11][12][13][14] It is a primary measure of inhibitor potency.
-
Kᵢ (Inhibition Constant): This is the dissociation constant for the enzyme-inhibitor complex. It represents the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration.[15][16][17][18][19] A lower Kᵢ value signifies a more potent inhibitor.
-
Mode of Inhibition: This describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. The primary modes are competitive, non-competitive, and uncompetitive inhibition.[20][21][22]
Experimental Workflow: A Step-by-Step Guide
The following protocols are designed to be robust and adaptable. It is crucial to perform these experiments with appropriate controls and replicates to ensure data integrity.
Workflow Overview
Caption: Experimental workflow for kinetic analysis.
Protocol for IC₅₀ Determination
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the target enzyme's activity.[13][14][23]
Materials:
-
Target Enzyme (e.g., Xanthine Oxidase)
-
Substrate (e.g., Xanthine)
-
Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.5)
-
This compound (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.
-
Assay Setup: In a 96-well plate, set up the reactions as described in the table below. It is recommended to perform the assay in triplicate.
| Well Type | Assay Buffer (µL) | Inhibitor (µL) | Enzyme (µL) | Substrate (µL) |
| Blank | 170 | 10 (DMSO) | 0 | 20 |
| Control (100% Activity) | 160 | 10 (DMSO) | 10 | 20 |
| Inhibitor Wells | 160 | 10 (Serial Dilutions) | 10 | 20 |
-
Pre-incubation: Add the buffer, inhibitor (or DMSO for control), and enzyme to the wells. Incubate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Data Acquisition: Immediately begin measuring the change in absorbance (or fluorescence) over time using a microplate reader at the appropriate wavelength for the product formation.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
Protocol for Determining the Mode of Inhibition and Kᵢ
Once the IC₅₀ is determined, the next step is to understand how the inhibitor interacts with the enzyme.[16][22]
Procedure:
-
Assay Setup: This experiment involves varying the substrate concentration at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
Data Interpretation and Visualization
The pattern observed in the Lineweaver-Burk plot is indicative of the mode of inhibition.
Caption: Interpreting Lineweaver-Burk plots for inhibition modes.
Calculating Kᵢ
The Kᵢ can be calculated from the kinetic parameters obtained from the Lineweaver-Burk plots using the following equations, depending on the mode of inhibition:
-
Competitive Inhibition: K_m_app = K_m * (1 + [I]/K_i)
-
Non-Competitive Inhibition: V_max_app = V_max / (1 + [I]/K_i)
-
Uncompetitive Inhibition: K_m_app = K_m / (1 + [I]/K_i) and V_max_app = V_max / (1 + [I]/K_i)
Where K_m_app and V_max_app are the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor [I].
Summary of Kinetic Data
The results of the kinetic analysis should be summarized in a clear and concise table.
| Parameter | Value | Description |
| IC₅₀ | [Hypothetical Value, e.g., 5.2 µM] | Potency of the inhibitor under specific assay conditions. |
| Mode of Inhibition | [Hypothetical Mode, e.g., Competitive] | Describes the mechanism of inhibitor binding. |
| Kᵢ | [Hypothetical Value, e.g., 2.8 µM] | Intrinsic binding affinity of the inhibitor to the enzyme. |
Conclusion
This application note provides a comprehensive framework for the detailed kinetic characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on the potency (IC₅₀) and mechanism of action (mode of inhibition and Kᵢ) of this and other novel compounds. Such detailed kinetic analysis is a critical step in the drug discovery and development pipeline, providing invaluable insights into the therapeutic potential of new chemical entities.
References
- Difference Wiki. (2024-02-28). Michaelis Menten Plot vs.
- Wikipedia. IC50.
- Pearson. (2022-07-22). Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems.
- BenchSci. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ACS Publications. (2026-01-16).
- Azure Biosystems. (2025-01-29).
- Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot.
- Pediaa.Com. (2022-06-10). What is the Difference Between Michaelis Menten and Lineweaver Burk Plot.
- Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes.
- ACS Omega.
- PubMed Central (PMC).
- SpringerLink. (2024-07-13).
- MCATBros. (2023-11-28).
- PubMed. Mechanistic and kinetic studies of inhibition of enzymes.
- Creative Proteomics. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- The Biochemist - Portland Press. (2021-05-10).
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- Visikol. (2022-06-07).
- Sigma-Aldrich.
- MDPI.
- MDPI.
- Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*.
- YouTube. (2019-01-23).
- Chemical Methodologies. (2024-09-23).
- YouTube. (2023-03-06). Finding the dissociation constant ki for a competitive inhibitor.
- ACS Omega. (2023-11-27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.
- MDPI. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- DOI. Synthesis and mechanistic exploration of novel oxadiazole–thiadiazinone frameworks: DFT, pathway-oriented docking and enzyme kinetics targeting diabetes mellitus.
- PubMed Central (PMC).
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- MDPI. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors.
- Semantic Scholar. (2023-11-27).
- PubMed Central (PMC). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
- MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.
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Application Notes & Protocols: 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole as a Covalent Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole as a chemical probe for biological research. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its bioisosteric properties mimicking esters and amides[1][2]. The inclusion of a dichloromethyl group at the 5-position introduces a reactive electrophilic center, suggesting a potential mechanism of action as a covalent inhibitor of nucleophilic residues in protein targets. This guide will detail the theoretical basis for its application, protocols for target validation and engagement, and methodologies for its use in cellular systems.
Introduction: The Rationale for a Covalent Oxadiazole Probe
Chemical probes are indispensable tools for dissecting protein function and validating novel drug targets[3][4][5]. A high-quality chemical probe should exhibit potency, selectivity, and a well-defined mechanism of action[6]. This compound is proposed as a chemical probe that may function through covalent modification of a target protein. The 1,2,4-oxadiazole ring system is prevalent in a wide array of biologically active compounds, indicating its suitability as a scaffold for interacting with protein binding sites[7][8][9][10].
The key to this probe's utility lies in the dichloromethyl group. This functional group can serve as a latent electrophile, which, upon interaction with a target protein's active site or a specific binding pocket, can covalently react with nucleophilic amino acid residues such as cysteine, lysine, or histidine. This covalent and often irreversible interaction can provide a powerful tool for studying protein function by permanently inactivating the target protein.
Key Features of this compound:
-
Scaffold: The 3-(p-tolyl)-1,2,4-oxadiazole core provides a rigid and chemically stable framework for molecular recognition.
-
Reactive Group: The 5-(dichloromethyl) moiety is a potential covalent warhead.
-
Application: Potentially useful for identifying and validating targets with reactive nucleophiles in their binding sites, such as certain enzymes (e.g., cysteine proteases, deubiquitinases, or some kinases).
Proposed Mechanism of Action
We hypothesize that this compound acts as a mechanism-based irreversible inhibitor. The binding of the probe to the target protein is initially non-covalent, driven by interactions of the p-tolyl and oxadiazole moieties with the protein's binding pocket. This initial binding event positions the dichloromethyl group in proximity to a nucleophilic residue. A subsequent nucleophilic attack from the protein on the dichloromethyl carbon would lead to the displacement of one or both chloride ions, forming a stable covalent bond.
Caption: Proposed mechanism of covalent target inhibition.
Essential Preliminary Steps: Probe Handling and Characterization
Prior to initiating biological experiments, it is crucial to ensure the purity and stability of the chemical probe.
Table 1: Physicochemical Properties and Handling
| Property | Data | Source/Recommendation |
| IUPAC Name | This compound | - |
| CAS Number | 59455-91-3 | [11] |
| Molecular Formula | C10H8Cl2N2O | - |
| Molecular Weight | 243.09 g/mol | - |
| Purity | >95% (recommended) | Verify by LC-MS and ¹H NMR. |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. | Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. |
| Storage | Store at -20°C or -80°C as a DMSO stock, protected from light and moisture. | Multiple freeze-thaw cycles should be avoided. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to guide the user in validating this compound as a chemical probe for a specific protein of interest (POI).
Protocol 1: In Vitro Target Inhibition Assay
This protocol aims to determine the potency (e.g., IC₅₀) of the probe against the purified POI.
Rationale: An initial biochemical assay is fundamental to confirm direct interaction and measure the inhibitory potential of the probe against its intended target.
Materials:
-
Purified POI
-
This compound (Probe)
-
A structurally similar, non-reactive analog to serve as a negative control (e.g., 5-methyl-3-(p-tolyl)-1,2,4-oxadiazole).
-
Assay buffer specific to the POI
-
Substrate for the POI (if an enzyme)
-
96-well assay plates (e.g., black plates for fluorescence assays)
-
Plate reader
Procedure:
-
Prepare Probe Dilutions: Create a serial dilution of the probe in DMSO. A typical starting range would be from 100 µM down to 1 nM. Prepare identical dilutions of the negative control.
-
Assay Setup: In a 96-well plate, add the assay buffer and the purified POI to each well.
-
Incubation with Probe: Add the diluted probe or negative control to the wells (final DMSO concentration should be <1%). Incubate for a defined period (e.g., 30 minutes) at a controlled temperature to allow for binding and potential covalent reaction.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the reaction progress over time using a plate reader (e.g., fluorescence or absorbance).
-
Data Analysis: Calculate the rate of reaction for each probe concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for in vitro IC₅₀ determination.
Protocol 2: Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is used to verify that the probe engages its target inside intact cells.
Rationale: Target engagement in a cellular context is a critical validation step for any chemical probe.[3][12] Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tₘ).
Materials:
-
Cultured cells expressing the POI
-
The probe and negative control
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the POI
Procedure:
-
Cell Treatment: Treat cultured cells with the probe or vehicle (DMSO) at a relevant concentration (e.g., 1-10 µM) for a specified time (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heating Gradient: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble POI at each temperature point by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble POI versus temperature for both the probe-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the probe-treated sample indicates target engagement.
Table 2: Expected Outcomes for Probe Validation
| Assay | Positive Result for a Valid Probe | Implication |
| In Vitro Inhibition | Potent IC₅₀ (< 1 µM) for the probe; high IC₅₀ (> 30 µM) for the negative control. | The probe directly and potently interacts with the target. |
| CETSA | A significant thermal shift (ΔTₘ > 2°C) with the probe; no shift with the control. | The probe engages and stabilizes the target in a cellular environment. |
| Selectivity Profiling | >30-fold selectivity for the intended target over related proteins. | The probe is suitable for specifically interrogating the target's function. |
| Cellular Assay | A dose-dependent cellular phenotype consistent with target inhibition. | The probe modulates a biological pathway downstream of the target. |
Protocol 3: Cellular Functional Assay
This protocol measures the downstream biological consequences of target engagement in cells.
Rationale: A good chemical probe should elicit a measurable cellular phenotype that is consistent with the known or hypothesized function of its target.[13]
Procedure:
-
Assay Selection: Choose an assay that measures a known downstream effect of your POI. Examples include cell viability assays (e.g., MTT or CellTiter-Glo), reporter gene assays, or measuring the phosphorylation of a downstream substrate by Western blot.
-
Cell Treatment: Plate cells and treat them with a range of concentrations of the probe and the negative control.
-
Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 24-72 hours for a proliferation assay).
-
Assay Readout: Perform the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot the assay signal against the log of the probe concentration to determine the cellular EC₅₀. A potent and dose-dependent effect with the active probe, but not the negative control, validates the probe's on-target cellular activity.
Caption: A comprehensive workflow for chemical probe validation.
Trustworthiness and Self-Validation
To ensure the data generated with this compound is trustworthy, every experiment should incorporate self-validating principles:
-
Orthogonal Controls: Use a structurally distinct probe for the same target, if available, to reproduce the phenotype.[6]
-
Negative Controls: Always run a closely related but inactive analog alongside the active probe. This is crucial to demonstrate that the observed phenotype is not due to off-target effects or compound artifacts.
-
Dose-Response: All effects, both biochemical and cellular, should be dose-dependent.
-
Target Knockdown/Knockout: The cellular phenotype elicited by the probe should be mimicked by genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the target protein.
Conclusion
This compound is a promising chemical probe candidate for studying proteins with reactive nucleophilic residues. Its 1,2,4-oxadiazole core provides a stable scaffold for molecular recognition, while the dichloromethyl group offers the potential for covalent target modification. By following the rigorous validation protocols outlined in these notes—encompassing in vitro characterization, cellular target engagement, and functional phenotypic analysis—researchers can confidently employ this molecule to explore complex biological systems and validate novel therapeutic targets. The principles of using appropriate controls are paramount to generating robust and reproducible data.[14]
References
-
EFMC Best Practices for Validating Chemical Probes. EFMC. [Link]
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. [Link]
-
Antolin, A. A., et al. (2022). An expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link]
-
How to use chemical probes. Chemical Probes Portal. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 375-407. [Link]
-
Festa, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2795. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. Journal of Chemical and Pharmaceutical Research, 6(3), 859-865. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Baykov, S., et al. (2018). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2018(2), M988. [Link]
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Sharma, P., & Kumar, V. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126. [Link]
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Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]
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Wang, W., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(15), 5851. [Link]
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Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-6. [Link]
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Marek, M., et al. (2020). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 63(13), 7346-7360. [Link]
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Application Note: High-Throughput Screening Protocols for 1,2,4-Oxadiazole Derivatives
Introduction: The Role of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] Valued for its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester groups, this moiety is a privileged structure in the design of novel therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] High-Throughput Screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of 1,2,4-oxadiazole derivatives to identify starting points for drug discovery programs.[5][6][7]
This guide provides a detailed framework for developing and executing robust HTS campaigns for 1,2,4-oxadiazole libraries. It covers assay development, primary screening protocols, and the critical post-screen hit triage process, designed to eliminate false positives and prioritize high-quality chemical matter.[8][9]
Principle of the Assay: Selecting the Right Screening Technology
The choice of assay technology is paramount and depends on the biological target. Both biochemical and cell-based assays are suitable for screening 1,2,4-oxadiazole libraries.[6][10]
-
Biochemical Assays: These assays, such as Fluorescence Polarization (FP), are ideal for purified targets like enzymes or receptors.[11] FP assays measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[12][13] An inhibitor compound will displace the tracer, leading to a decrease in the polarization signal, making it a robust and homogenous format for HTS.[11][12][13]
-
Cell-Based Assays: For targets involved in complex signaling pathways, cell-based reporter gene assays are highly effective.[14][15][16] In these systems, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a promoter responsive to the pathway of interest.[14][15][17] Modulators of the pathway will alter the reporter signal, providing a physiologically relevant readout.[16]
This application note will focus on a Fluorescence Polarization (FP) competitive binding assay as a primary example, valued for its homogenous format and sensitivity.[11]
HTS Assay Development and Validation
Before initiating a full-scale screen, the assay must be miniaturized (typically to a 384- or 1536-well format) and rigorously validated to ensure it is robust and reliable.[10][18]
Key Optimization Parameters
Rationale: The goal of optimization is to achieve a stable assay with a large signal window and low variability, which is statistically quantified by the Z'-factor.[19][20][21] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19][20][21]
| Parameter | Objective | Typical Range/Method |
| Tracer Concentration | Use the lowest concentration that gives a robust signal (e.g., 3x background). | Titrate tracer from pM to µM range. Should be ≤ Kd of the tracer-protein interaction.[22] |
| Protein Concentration | Determine the concentration that yields ~50-80% of the maximum binding signal (EC50-EC80). | Titrate protein against the fixed optimal tracer concentration. |
| DMSO Tolerance | Ensure the assay is not inhibited by the compound solvent. | Test assay performance across a range of DMSO concentrations (e.g., 0.1% to 2%). |
| Incubation Time | Determine the minimum time required for the binding reaction to reach equilibrium. | Monitor the FP signal over a time course (e.g., 15 min to 4 hours). |
Z'-Factor Calculation and Validation
Scientist's Note: The Z'-factor is a statistical parameter that determines the quality and reliability of an HTS assay.[21][23] It measures the separation between the distributions of the positive and negative controls, taking into account both the dynamic range and data variation.[19][20]
The formula for Z'-factor is: Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., full inhibition with a known inhibitor).
A "dry run" using only control plates should be performed to ensure the Z'-factor is consistently > 0.5 before starting the library screen.[18]
High-Throughput Screening Workflow
The following protocol outlines a typical HTS workflow for a 1,2,4-oxadiazole library using a Fluorescence Polarization assay in a 384-well format.
Plate Layout```dot
graph HTS_Plate_Layout { layout=neato; node [shape=plaintext];
table [label=<
384-Well Plate Layout
NC Compounds (1-352) PC
NC ... PC
...
NC ... PC
]; }
Caption: A workflow for triaging hits from the primary screen to validated leads.
Protocol: Dose-Response Confirmation
Rationale: This step confirms the activity of primary hits and determines their potency (IC50). A classic sigmoidal dose-response curve is a hallmark of specific activity.
[8]1. Create a serial dilution series for each hit compound (e.g., 8-point, 1:3 dilution starting from 100 µM). 2. Plate the dilutions in triplicate in a 384-well plate. 3. Perform the FP assay as described in the primary screen. 4. Calculate the percent inhibition for each concentration relative to controls. 5. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Addressing Assay Interference
Scientist's Note: 1,2,4-oxadiazoles, like many heterocyclic compounds, can interfere with assays through various mechanisms. I[24][25][26]t is critical to run counter-screens to identify and eliminate these artifacts.
[27][28][29]Common Interference Mechanisms & Counter-Screens:
| Interference Type | Mechanism | Recommended Counter-Screen |
| Compound Aggregation | Poorly soluble compounds can form colloidal aggregates that non-specifically sequester proteins. | [24][30][31][32] Re-run the assay in the presence of a non-ionic detergent (e.g., 0.1% Triton X-100). Aggregation-based inhibition is often attenuated by detergents. |
| Fluorescence Interference | Autofluorescent compounds or those that quench the tracer's fluorescence can produce false signals. | [24] Pre-read the compound plate for intrinsic fluorescence. Also, run a "product-only" assay where the compound is added after the tracer and protein have reached equilibrium. |
| Chemical Reactivity | Some compounds may react covalently with the target protein or assay reagents. | [33] Perform a time-dependency study; covalent modifiers often show increased inhibition with longer pre-incubation times. |
Orthogonal Assays
Rationale: An orthogonal assay uses a different detection technology to confirm hit activity. T[34]his ensures the observed activity is not an artifact of the primary assay format (e.g., FP). If the primary assay was biochemical, a cell-based assay confirming target engagement in a cellular context is a powerful orthogonal validation step.
This application note provides a comprehensive and robust framework for the high-throughput screening of 1,2,4-oxadiazole libraries. By integrating careful assay development, a validated primary screening protocol, and a stringent hit triage cascade, researchers can effectively navigate the complexities of HTS. This systematic approach minimizes the chase of false positives and maximizes the probability of identifying high-quality, tractable hits for progression into medicinal chemistry and lead optimization programs.
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da Silva, A. C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(14), 5410. [Link]
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Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
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Shoichet, B. K. (2006). Screening for promiscuous inhibitors. Emerging Topics in Life Sciences, 90(3), 395-404. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 19(7), 899-913. [Link]
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Le, T., & May, S. A. (2013). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. Organic Process Research & Development, 17(11), 1366-1373. [Link]
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Le, T., & May, S. A. (2013). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances, 3(42), 19289-19295. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole synthesis
Welcome to the technical support guide for the synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this specific heterocyclic compound. Given the specificity of this molecule, this guide is built upon the well-established principles of 1,2,4-oxadiazole synthesis, focusing on the most common and reliable synthetic route: the acylation of an amidoxime followed by cyclodehydration.[1][2][3]
This center provides detailed protocols, mechanistic insights, and a comprehensive troubleshooting section in a direct question-and-answer format to address potential challenges during your experimental work.
Section 1: Proposed Synthetic Pathway & Mechanism
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through a two-stage process.[1] First, the O-acylation of an amidoxime with a suitable carboxylic acid derivative forms an O-acyl amidoxime intermediate.[4] This intermediate is then induced to undergo intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[2]
For the target molecule, This compound , the reaction proceeds as follows:
-
Step 1: O-Acylation: p-Toluamidoxime is reacted with an activated form of dichloroacetic acid, such as dichloroacetyl chloride or dichloroacetic anhydride, to form the key intermediate, (Z)-N'-(dichloroacetoxy)-4-methylbenzimidamide.
-
Step 2: Cyclodehydration: The intermediate is heated, often in the presence of a base or acid catalyst, to eliminate a molecule of water and form the final 1,2,4-oxadiazole product.
Reaction Mechanism Diagram
Caption: Proposed reaction pathway for the synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the critical first step for this synthesis?
A: The synthesis of the starting amidoxime, p-toluamidoxime, from p-tolunitrile is the foundational step. A common and effective method involves reacting the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or potassium hydroxide in an alcoholic solvent. Ensuring the purity of the amidoxime is crucial, as impurities can significantly complicate the subsequent acylation and cyclization steps.
Q2: Which acylating agent is better: dichloroacetyl chloride or dichloroacetic anhydride?
A: Dichloroacetyl chloride is generally more reactive and often used for acylation at lower temperatures, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[4] Dichloroacetic anhydride is less reactive but can be effective, sometimes requiring slightly higher temperatures.[4] The choice often depends on reagent availability and the desired reaction conditions. For laboratory-scale synthesis, the acid chloride often provides a cleaner reaction profile if handled correctly under anhydrous conditions.
Q3: Why is the cyclization step often performed under basic or thermal conditions?
A: The cyclization of the O-acyl amidoxime intermediate is a dehydration reaction.
-
Thermal Conditions: Simply heating the intermediate, often in a high-boiling solvent like xylene or DMF, can provide enough energy to overcome the activation barrier for cyclization.[4]
-
Basic Conditions: Bases like potassium hydroxide, sodium ethoxide, or even milder organic bases like DBU can facilitate the reaction.[5][6] The base deprotonates the amide nitrogen, increasing its nucleophilicity and promoting the intramolecular attack on the carbonyl carbon, which leads to ring closure and subsequent elimination of water. Using a strong base in a polar aprotic solvent like DMSO can often achieve cyclization at room temperature.[5]
Q4: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Step 1 (Acylation): You should see the consumption of the starting p-toluamidoxime spot and the appearance of a new, typically less polar spot for the O-acyl intermediate.
-
Step 2 (Cyclization): The spot corresponding to the intermediate should disappear, and a new spot for the final 1,2,4-oxadiazole product will appear. The product is generally the least polar of the three components.
-
Solvent System: A good starting point for a TLC mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Stain with potassium permanganate or view under UV light if the compounds are UV-active.
Section 3: Detailed Experimental Protocol
This protocol is a representative procedure. Optimization may be required based on laboratory conditions and reagent purity.
Part A: Synthesis of (Z)-N'-(dichloroacetoxy)-4-methylbenzimidamide (Intermediate)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluamidoxime (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of amidoxime).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the suspension.
-
Acylation: Add a solution of dichloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate, which can often be used in the next step without further purification.
Part B: Cyclization to this compound
-
Setup: Dissolve the crude intermediate from Part A in a high-boiling solvent such as toluene or xylene (~15 mL per gram of intermediate).
-
Cyclization: Heat the solution to reflux (approx. 110-140 °C, depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC for the disappearance of the intermediate.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid or oil. Purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor quality starting material: Impure p-toluamidoxime. 2. Ineffective acylation: Moisture in the reaction, inactive acylating agent. 3. Cyclization failure: Insufficient temperature or reaction time; incorrect choice of base/solvent. | 1. Recrystallize the p-toluamidoxime before use. Confirm its identity and purity via NMR and melting point. 2. Ensure anhydrous conditions for the acylation step (flame-dried glassware, anhydrous solvents). Use a freshly opened bottle of dichloroacetyl chloride. 3. Increase reflux temperature (switch from toluene to xylene) or prolong the heating time. Alternatively, try a base-mediated cyclization at room temperature using KOH in DMSO.[5] |
| Reaction Stalls at the O-Acyl Intermediate Stage | 1. Thermal stability of the intermediate: The reflux temperature may be too low for effective cyclization. 2. Decomposition: The intermediate may be degrading under prolonged heating if sensitive. | 1. Increase the reaction temperature. If already in a high-boiling solvent, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) to promote dehydration.[7] 2. Switch to a milder, base-catalyzed method. Isolate the intermediate and treat it with a base like DBU in acetonitrile at a moderate temperature (e.g., 60-80 °C). |
| Multiple Byproducts Observed on TLC | 1. Side reactions of amidoxime: The amidoxime has two nucleophilic sites (N and O). Acylation can occur on the nitrogen. 2. Formation of dimers or trimers. 3. Hydrolysis of intermediate: Presence of water during workup or reaction can hydrolyze the O-acyl intermediate back to the amidoxime and dichloroacetic acid.[2] | 1. Control the acylation temperature strictly at 0 °C or below. Slower, controlled addition of the acylating agent can improve selectivity for O-acylation. 2. Run the reaction under more dilute conditions to disfavor intermolecular reactions. 3. Perform a scrupulously dry workup. Ensure all solvents and glassware are free of moisture. |
| Difficulty in Product Purification | 1. Product co-elutes with impurities: The product and a byproduct may have very similar polarities. 2. Product is an oil: Difficulty in inducing crystallization. | 1. Optimize chromatography: Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone). If still difficult, consider derivatization of the impurity if its structure is known, or re-purify via a second column. 2. Triturate the oil with a non-polar solvent like hexanes or pentane to try and induce solidification. If that fails, high-vacuum distillation (if thermally stable) or preparative HPLC are alternatives. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing low-yield experiments.
References
-
Gorelik, M. V., & Tsvetkov, A. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3324. [Link]
-
Wang, Y., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Green Chemistry, 23(24), 9853-9857. [Link]
-
De, S. K., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2876-2882. [Link]
-
Fokin, A. A., & Gunic, E. F. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 518-526. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 357-395. [Link]
-
Camci, G., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]
-
Sidneva, V. O., et al. (2021). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. Chemistry of Heterocyclic Compounds, 57(6), 634-635. [Link]
-
Katirtzi, A. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University, Faculty of Pharmacy in Hradec Králové. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Brain, C. T., & Paul, J. M. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(12), 1911-1913. [Link]
-
de Farias, F. M., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1475. [Link]
-
Kim, J., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 6(39), 25488-25496. [Link]
-
Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 534, 29-32. [Link]
-
Klapars, A., et al. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. The Journal of Organic Chemistry, 72(21), 7968-7973. [Link]
-
Sharma, P. C., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]
-
Chen, Y., et al. (2022). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 12(3), 1541-1545. [Link]
-
ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... [Link]
-
Li, T., et al. (2018). Base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides for the synthesis of 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones. Organic Chemistry Frontiers, 5(13), 2026-2030. [Link]
-
Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. [Link]
-
ResearchGate. (n.d.). O-acyl derivatives of cyclopentanone and cycloheptanone oximes. [Link]
-
Reddy, G. S., et al. (2023). Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles. The Journal of Organic Chemistry, 88(3), 1749-1761. [Link]
-
Khanum, A., et al. (2023). P-TOLUENESULFONIC ACID (P-TSA) CATALYZED EFFICIENT SYNTHESIS OF BENZIMIDAZOLES AND IMIDAZOLINES UNDER THERMAL CONDITION. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purification challenges of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Introduction
Welcome to the technical support guide for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. This molecule is a valuable synthetic intermediate in medicinal chemistry, often utilized for its unique electronic properties and as a stable bioisostere for amide or ester functionalities.[1] However, its purification can present several challenges stemming from its synthesis pathway and the reactivity of the dichloromethyl group.
This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common purification issues. As your partner in science, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Synthetic Landscape & Impurity Profile
The most common and efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[2][3][4] For the target compound, this involves the reaction of p-tolylamidoxime with a dichloroacetic acid derivative (e.g., dichloroacetyl chloride). Understanding this pathway is critical to anticipating the impurity profile.
Caption: Synthetic pathway and major impurity sources.
Table 1: Common Impurities & Their Characteristics
| Impurity Name | Structure (Typical) | Rationale for Presence | Typical TLC Profile (vs. Product) |
| p-Toluamidoxime | Ar-C(NH₂)=NOH | Unreacted starting material. | More polar (lower Rf). |
| Dichloroacetic Acid | Cl₂CHCOOH | Hydrolysis of dichloroacetyl chloride. | Very polar (streaks from baseline). |
| O-Acyl Amidoxime Intermediate | Ar-C(NH₂)=N-O-C(=O)CHCl₂ | Incomplete cyclodehydration.[3] | Polarity is often similar to the product, making it a challenging impurity. |
| Hydrolysis Byproduct | Ar-C=N-O-C(=N)-CHO | Hydrolysis of the dichloromethyl group. | More polar than the product. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My crude product is a persistent oil or a gummy solid. How can I induce crystallization?
Answer: This is a frequent issue caused by residual solvents (like DMF or pyridine) or the presence of impurities that depress the freezing point. The primary goal is to remove these contaminants to allow the product's crystal lattice to form.
Troubleshooting Strategy: Trituration
Trituration involves suspending the crude oil in a solvent where the product is poorly soluble, but the impurities are reasonably soluble.
Step-by-Step Protocol: Trituration
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Solvent Selection: Begin with a non-polar solvent. n-Hexane or diethyl ether are excellent starting points.
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Procedure:
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Place the crude oil/gum in a flask.
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Add a small volume of the chosen solvent (e.g., 5-10 mL per gram of crude material).
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Using a spatula or glass rod, vigorously scratch and stir the mixture. The mechanical agitation helps to break up the oil and initiate nucleation.
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You should observe the oil slowly converting into a solid precipitate. This may take 10-30 minutes.
-
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Isolation:
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Cool the slurry in an ice bath for 15 minutes to maximize precipitation.
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Collect the solid by vacuum filtration.
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Wash the solid with a small amount of cold solvent.
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Analysis: Dry the solid and analyze its purity by TLC or ¹H NMR. If significant impurities remain, repeat the process or proceed to chromatography/recrystallization.
Scientist's Note: The choice of solvent is key. If hexanes are ineffective, try a slightly more polar system like a 10:1 mixture of hexanes and ethyl acetate. The goal is to wash away impurities without dissolving a significant amount of your product.
Q2: I'm performing column chromatography, but my product is co-eluting with a key impurity. What is my next step?
Answer: Co-elution, often with the O-acyl amidoxime intermediate, is a common challenge. A systematic approach to optimizing the separation is required. The key is to exploit subtle differences in polarity and interaction with the stationary phase.
Troubleshooting Workflow: Chromatography Optimization
Sources
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the production of this valuable heterocyclic compound. Drawing from established synthetic protocols and field experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.
The primary and most versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, is the coupling of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction.[1] This guide focuses on the common pathway involving 4-methylbenzamide oxime and dichloroacetyl chloride.
General Synthesis Pathway
The reaction proceeds in two fundamental stages: (1) The O-acylation of 4-methylbenzamide oxime by dichloroacetyl chloride to form an O-acyl amidoxime intermediate, and (2) the subsequent intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring.[2]
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
This is a common issue that can stem from several factors, primarily related to reagent quality, reaction conditions, or the critical cyclization step.
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Probable Cause 1: Inactive Starting Materials or Reagents.
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Expertise & Experience: Dichloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, yielding dichloroacetic acid, which is much less reactive under typical acylation conditions. Similarly, the base used (e.g., pyridine, triethylamine) must be anhydrous.
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Recommended Solution:
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Ensure dichloroacetyl chloride is fresh or has been properly stored under an inert atmosphere. Consider using a newly opened bottle or purifying it by distillation if its quality is suspect.
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Use anhydrous solvents and bases. Dry solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent or passage through an activated alumina column).
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Confirm the purity of the 4-methylbenzamide oxime starting material via melting point or NMR spectroscopy.
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-
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Probable Cause 2: Ineffective Cyclization Conditions.
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Expertise & Experience: The cyclodehydration of the O-acyl amidoxime intermediate is the most frequent bottleneck and often requires significant energy input to overcome the activation barrier.[3] Insufficiently forcing conditions will cause the reaction to stall at the intermediate stage.
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Recommended Solution:
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Thermal Cyclization: If performing a thermally-driven cyclization, ensure the temperature is high enough. This often requires refluxing in a high-boiling solvent such as toluene (111 °C) or xylene (~140 °C).[3]
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Base-Mediated Cyclization: For base-mediated methods, the choice and amount of base are critical. Strong, non-nucleophilic bases are preferred.[3] Consider switching to a more potent system like a superbase (e.g., NaOH/DMSO or KOH/DMSO), which can promote cyclization even at room temperature.[2][4] Another effective option is tetrabutylammonium fluoride (TBAF) in dry THF.[3]
-
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Caption: A decision-making workflow for troubleshooting low-yield reactions.
Question 2: My analysis (TLC/LC-MS) shows a major side product corresponding to hydrolyzed O-acyl amidoxime. How can I prevent this?
This indicates that the O-acyl amidoxime intermediate is being cleaved by water before it can cyclize.
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Probable Cause: Presence of Water.
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Expertise & Experience: The O-acyl amidoxime intermediate contains an ester-like linkage that is highly susceptible to hydrolysis, especially under basic or acidic conditions or during prolonged heating in the presence of moisture.[3] This side reaction regenerates the amidoxime and dichloroacetic acid, effectively reversing the first step and halting the synthesis.
-
Recommended Solution:
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Strict Anhydrous Conditions: This is non-negotiable. Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
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Minimize Reaction Time: For thermal cyclizations, do not reflux for longer than necessary. Monitor the reaction by TLC or LC-MS and stop the heat as soon as the intermediate is consumed.
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One-Pot Superbase Method: Consider using the NaOH/DMSO method. The reaction is often rapid (complete within minutes to a few hours at room temperature), minimizing the time the intermediate is exposed to potentially hydrolytic conditions.[4]
-
-
Question 3: I am getting a product with the correct mass, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole structure. What could be happening?
This suggests a rearrangement reaction may have occurred.
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Probable Cause: Boulton-Katritzky Rearrangement (BKR).
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Expertise & Experience: 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement to form other isomeric heterocycles.[3] The presence of acid, or even residual moisture during workup or purification on silica gel, can facilitate this process.
-
Recommended Solution:
-
Neutral, Anhydrous Workup: After the reaction is complete, perform a neutral workup. Avoid strong acidic washes if possible. Ensure all solvents used for extraction are dry.
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Purification: When using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to prevent on-column rearrangement.
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Storage: Store the final compound in a dry environment, away from acidic vapors.
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| Common Side Product | Identification (Mass Spec) | Primary Cause | Prevention Strategy |
| 4-Methylbenzamide oxime | Mass of starting material | Incomplete acylation | Use fresh dichloroacetyl chloride; optimize base/solvent. |
| O-Acyl Amidoxime | Mass (SM1 + SM2 - HCl) | Incomplete cyclization | Increase temperature or use a stronger base for cyclization.[3] |
| Dichloroacetic acid | Mass = 128.94 g/mol | Hydrolysis of acyl chloride or intermediate | Maintain strict anhydrous conditions throughout.[3] |
| BKR Isomer | Same mass as product | Acid or heat-induced rearrangement | Use neutral workup/purification; avoid prolonged heating.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of this compound?
The cyclodehydration of the O-acyl amidoxime intermediate is almost always the yield-determining step.[3] Efficiently converting this intermediate to the final product without allowing for its decomposition or hydrolysis is paramount. Focusing your optimization efforts on this stage—by selecting the right solvent, temperature, and/or base system—will have the most significant impact on your overall yield.
Q2: Should I use a one-pot or a two-step procedure?
Both approaches have their merits, and the best choice depends on your specific goals and challenges.
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Two-Step Procedure: Involves isolating the O-acyl amidoxime intermediate before subjecting it to cyclization.
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Pros: Allows for purification of the intermediate, which can lead to a cleaner final product. It also separates the potentially incompatible conditions of acylation and cyclization.
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Cons: Adds an extra step to the synthesis, potentially lowering the overall yield due to losses during isolation and purification.
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One-Pot Procedure: Acylation and cyclization occur in the same reaction vessel.
For general laboratory scale and yield optimization, a well-designed one-pot procedure is often more efficient.
Q3: What are the best cyclization conditions: thermal or base-mediated?
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Thermal Cyclization: Typically involves heating the isolated intermediate (or the one-pot reaction mixture) in a high-boiling aprotic solvent like toluene or xylene.[3] It is a simple and effective method, but the high temperatures can sometimes lead to side products or decomposition, especially if the molecule contains sensitive functional groups.
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Base-Mediated Cyclization: Can often be performed under much milder conditions, sometimes even at room temperature.[2] This is advantageous for substrates with thermal sensitivity. Strong, non-nucleophilic bases (TBAF) or superbase systems (NaOH/DMSO) are highly effective.[2][3] The main drawback is the need for strictly anhydrous conditions to prevent base-catalyzed hydrolysis of the intermediate.
Comparison of Cyclization Methods
| Method | Conditions | Advantages | Disadvantages |
| Thermal | Reflux in high-boiling solvent (Toluene, Xylene) | Simple; tolerant to some impurities. | High energy; can cause decomposition or BKR.[3] |
| Base-Mediated | Strong base (TBAF, NaOH/DMSO) in aprotic solvent | Mild conditions (often RT); fast reaction times.[2] | Requires strict anhydrous conditions to prevent hydrolysis.[3] |
Q4: Can I use microwave irradiation to improve my synthesis?
Yes, microwave irradiation is a powerful tool for synthesizing 1,2,4-oxadiazoles and can significantly improve yields and reduce reaction times.[6] The focused heating provided by a microwave reactor can rapidly drive the cyclodehydration step to completion, often in minutes instead of hours, which can minimize the formation of thermally induced side products.[7] If you have access to a microwave reactor, it is highly recommended to screen its use for the cyclization step.
Appendix: Experimental Protocols
Protocol A: One-Pot Synthesis using NaOH/DMSO (Base-Mediated)
This protocol is adapted from methodologies utilizing superbasic media for 1,2,4-oxadiazole synthesis.[4]
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Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methylbenzamide oxime (1.0 eq.) and anhydrous DMSO.
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Base Addition: Add powdered sodium hydroxide (1.3 eq.) to the solution and stir vigorously at room temperature.
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Acylation: In a separate flask, dissolve dichloroacetyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or THF. Add this solution dropwise to the amidoxime/NaOH mixture over 10-15 minutes. An exotherm may be observed.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
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Workup: Once the reaction is complete, carefully pour the mixture into a beaker of cold water. A precipitate should form.
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Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol B: Two-Step Thermal Cyclization
This protocol is based on the general procedure for forming the O-acyl intermediate followed by thermal cyclization.[1][3]
Step 1: Synthesis of O-Acyl Amidoxime Intermediate
-
Setup: Dissolve 4-methylbenzamide oxime (1.0 eq.) and an anhydrous base like pyridine or triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under nitrogen.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of dichloroacetyl chloride (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Isolation: Perform an aqueous workup to remove the base hydrochloride salt. Dry the organic layer, and evaporate the solvent to yield the crude O-acyl amidoxime intermediate, which can be used directly or purified.
Step 2: Thermal Cyclodehydration
-
Setup: Dissolve the crude O-acyl amidoxime intermediate in a high-boiling solvent such as toluene or xylene.
-
Reaction: Heat the solution to reflux and maintain it for 4-12 hours. Monitor the disappearance of the intermediate by TLC.
-
Purification: After cooling, remove the solvent under reduced pressure. Purify the resulting residue by recrystallization or silica gel column chromatography to obtain the final product.
References
-
Pochinok, V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5572. Available at: [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Available at: [Link]
-
Fershtat, L., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(1), M1552. Available at: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(15), 1265-1294. Available at: [Link]
-
Goodnow, R. A., Jr., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(5), 1424-1430. Available at: [Link]
-
Pochinok, V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5572. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8896. Available at: [Link]
-
ResearchGate. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). Retrieved from [Link]
-
Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 23-26. Available at: [Link]
-
Kumar, A., et al. (2023). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine, 8(5), 111-124. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. 7(1), 123-132. Available at: [Link]
-
König, B., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(30), 13576-13587. Available at: [Link]
- Google Patents. (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
-
ResearchGate. (2006). 1,3,4-Thiadiazoles. Regioselective O-demethylation on dehydrative cyclization of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides with sulphuric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
Sources
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- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
Stability issues of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole in solution
Starting Research on Stability
I'm initiating my investigation into the stability of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. My focus will be on pinpointing its decomposition pathways and relevant kinetics. I'm prioritizing the impact of solvents, pH, and temperature. I plan to use Google searches to gather data and I hope this will be productive.
Expanding Search Scope
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Initiating Focused Searches
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Evaluating Ring Stability
I've established a solid base for understanding the 1,2,4-oxadiazole ring system's stability. While thermodynamically stable, it appears less aromatic than the 1,3,4-oxadiazole variant. I'm focusing on the implications of this aromaticity difference.
Pinpointing Key Vulnerabilities
I've got a grasp of the 1,2,4-oxadiazole ring's stability and know that it's thermodynamically stable but less aromatic than its 1,3,4 counterpart. It's clear that it is susceptible to ring opening, especially in acidic or basic conditions. The C5 position is electrophilic and the dichloromethyl group's reactivity is key. I've found that similar compounds degrade at both high and low pH. Now, I am focused on the lack of specific data on the target molecule.
Assessing Ring Vulnerability
I've strengthened my initial assessment of the 1,2,4-oxadiazole ring system. The dichloromethyl group's influence on reactivity is now a focal point, as I've found it to be a key element. It will also be essential to identify analytical techniques suited to quantify the compound and its degradation products. Furthermore, I'll explore how dichloromethyl groups interact with heterocyclic rings to inform the stability analysis, and find how other similar compounds degrade.
Gathering Preliminary Data
I've assembled a solid base of knowledge! Recent searches have yielded key details on 1,2,4-oxadiazole stability, the reactive behavior of the dichloromethyl group, and general analytical methods used in forced degradation studies. The initial compilation offers a strong foundation to build from.
Expanding Core Knowledge Base
I'm solidifying my understanding of the subject matter. My recent focus is on specific degradation pathways and analytical methods. I've found that 1,2,4-oxadiazoles are susceptible to hydrolysis, especially under acidic or basic conditions. Also, the dichloromethyl group's electron-withdrawing nature seems to make the ring more vulnerable to nucleophilic attack. Forced degradation studies are guided by ICH protocols. My current goal is a comprehensive guide!
Analyzing Information and Planning
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Developing Practical Guidance
I've got a comprehensive picture of the subject matter now! Recent information includes the stability of 1,2,4-oxadiazoles in the pH 3-5 range, and how the dichloromethyl group's electron-withdrawing nature affects the ring, and the dichloromethyl itself. I also have the relevant ICH protocols in mind. However, I lack specific details on degradation pathways, HPLC method development, and the precise behavior of the specific compound. Based on my analysis, I am going to develop a strong guide based on the information I have assembled and the principles of chemistry I understand. I now have enough to start constructing the guide!
Troubleshooting inconsistent results in biological assays with 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Welcome to the Technical Support Center for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in biological assays. As Senior Application Scientists, we understand the nuances of experimental work and have developed this resource to help you achieve consistent and reliable results.
Introduction
This compound is a heterocyclic compound with potential applications in various biological assays. The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, often used as a bioisostere for esters and carboxamides.[1] These derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] However, like any small molecule, achieving reproducible results with this compound requires careful attention to its physicochemical properties and handling.
Inconsistent results in biological assays are a significant challenge in scientific research, contributing to the "reproducibility crisis".[4] This guide provides a structured approach to troubleshooting, focusing on the key factors that can influence the outcomes of your experiments with this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound has the following properties:
Q2: How should I store this compound?
A2: Proper storage is crucial for maintaining the integrity of the compound. For long-term storage, it is recommended to store the solid compound at room temperature in a well-sealed container, protected from light and moisture.[7]
Q3: What is the stability of the 1,2,4-oxadiazole ring?
A3: The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions.[2] However, it can be susceptible to cleavage under strong basic conditions.[2] Therefore, it is important to consider the pH of your assay buffers. The 1,2,4-oxadiazole isomer is more thermodynamically stable than the 1,2,3- and 1,2,5-isomers.[8]
Q4: What is the best solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic small molecules for in vitro assays.[9] However, it is important to be aware of potential DMSO-induced cellular toxicity and to keep the final concentration in your experiments low (typically ≤ 0.5%).[9] For aqueous buffers, the solubility of oxadiazole derivatives can be influenced by the substituents on the ring.[8] It is always recommended to perform a solubility test before proceeding with your experiments.
Q5: What is the importance of compound purity for my assays?
A5: The purity of your compound is critical for obtaining accurate and reproducible results. Impurities can have their own biological activity, leading to false positives or unexpected off-target effects.[10][11] Using a highly purified compound ensures that the observed biological effects are attributable to the compound of interest.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicates
High variability between replicates is a common problem that can mask the true effect of your compound.
Q: I am observing significant differences in the results of my replicate wells. What could be the cause?
A: High variability can stem from several factors. Here's a systematic approach to troubleshooting this issue:
Step 1: Evaluate Compound Solubility and Precipitation
-
The Problem: The compound may be precipitating out of solution in your assay medium. This is a frequent issue when diluting a DMSO stock solution into an aqueous buffer.[12] Even if not visible to the naked eye, microprecipitation can lead to inconsistent concentrations of the active compound across your wells.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect your stock solution and final assay plates for any signs of precipitation (cloudiness, crystals).
-
Solubility Test: Before running your full experiment, perform a small-scale solubility test. Prepare your highest assay concentration and visually inspect it over time.
-
Optimize Dilution: Instead of a single large dilution step, consider a serial dilution approach.
-
Sonication: Briefly sonicate your stock solution before use to ensure it is fully dissolved.[13]
-
Step 2: Assess Pipetting and Dispensing Accuracy
-
The Problem: Inaccurate or inconsistent liquid handling can introduce significant errors, especially when working with small volumes.[14]
-
Troubleshooting:
Step 3: Check for Edge Effects
-
The Problem: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and other assay components, leading to skewed results.[16]
-
Troubleshooting:
-
Humidified Incubator: Ensure your incubator is properly humidified.
-
Plate Sealing: Use plate sealers to minimize evaporation.
-
Avoid Outer Wells: If edge effects are a persistent issue, consider leaving the outer wells empty or filling them with a buffer.
-
Issue 2: Batch-to-Batch Inconsistency
Observing different results with a new batch of the compound can be frustrating and costly.
Q: My results have changed since I started using a new lot of this compound. Why is this happening?
A: Batch-to-batch variability often points to differences in the purity or identity of the compound.
Step 1: Verify Compound Identity and Purity
-
The Problem: The new batch may have a different purity profile or could even be a different compound. Even minor impurities can have significant biological effects.[10][11]
-
Troubleshooting:
-
Certificate of Analysis (CoA): Always request and review the CoA for each new batch. Compare the purity data with the previous lot.
-
Independent Analysis: If possible, perform an independent analysis (e.g., LC-MS, NMR) to confirm the identity and purity of the new batch.
-
Step 2: Ensure Consistent Compound Handling
-
The Problem: Differences in how the new batch was handled and stored could affect its stability and activity.
-
Troubleshooting:
-
Review SOPs: Ensure that your standard operating procedures for compound handling, storage, and solution preparation are being followed consistently.
-
Fresh Stock Solutions: Prepare fresh stock solutions from the new batch. Do not assume that the same stock concentration will be achieved with the same amount of solid material if the purity is different.
-
Issue 3: Unexpected or Off-Target Effects
Observing biological effects that are inconsistent with the expected mechanism of action can be a sign of off-target activity or assay interference.
Q: I am seeing unexpected cellular toxicity or activity in my negative controls. What could be the cause?
A: This could be due to the intrinsic properties of the compound, impurities, or interference with the assay technology.
Step 1: Investigate Compound-Specific Effects
-
The Problem: The compound itself may have off-target effects or may be a "Pan-Assay Interference Compound" (PAIN).[17]
-
Troubleshooting:
-
Literature Search: Conduct a thorough literature search for known off-target effects of 1,2,4-oxadiazole derivatives.
-
Counter-Screening: Perform counter-screens to rule out non-specific activity. For example, if you are screening for enzyme inhibition, test against a different, unrelated enzyme.[18]
-
Orthogonal Assays: Use an orthogonal assay that measures the same biological endpoint but with a different detection technology.[18]
-
Step 2: Rule Out Assay Interference
-
The Problem: The compound may be interfering with the assay readout itself, for example, by causing fluorescence quenching or enhancement.[19][20]
-
Troubleshooting:
-
Assay-Specific Controls: Run controls to check for interference with your detection method. For fluorescence-based assays, this could involve measuring the fluorescence of the compound alone.
-
Cell-Free vs. Cell-Based Assays: If you are using a cell-based assay, try to replicate the key findings in a cell-free system to determine if the effect is dependent on cellular machinery.[21]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out a precise amount of this compound (MW: 243.09 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 2.43 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[22]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Seed cells in a microplate at the desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., measure cell viability, protein expression, etc.).
-
Data Analysis: Analyze the data, paying close attention to the controls and the variability between replicates.
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
A workflow for troubleshooting inconsistent results in biological assays.
Factors Influencing Assay Reproducibility
Key factors affecting the reproducibility of biological assays.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Safety First: Best Practices for Handling Research Chemicals. Xpress Chems. Available at: [Link]
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Chemical Safety Best Practices in The Lab. Green World Group. Available at: [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]
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Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]
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Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf. Available at: [Link]
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DMSO solubility and bioscreening. ResearchGate. Available at: [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]
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4 Factors Affecting Data Reproducibility. Kosheeka. Available at: [Link]
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Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Planta Medica. Available at: [Link]
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Top 5 Factors Affecting Reproducibility in Research. DoNotEdit. Available at: [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]
-
Top 5 Factors Affecting Reproducibility in Research. Enago Academy. Available at: [Link]
-
Blog: How to Solve the Biological Research Reproducibility Problem. Almaden Genomics. Available at: [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Could a natural compound increase its biological activity as it becomes more pure?. ResearchGate. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available at: [Link]
-
Quality control and data correction in high-throughput screening. Bioinformation. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]
-
Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Contract Laboratory. Available at: [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Oxford Academic. Available at: [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. Available at: [Link]
-
Interference and Artifacts in High-content Screening. Assay Guidance Manual. NCBI. Available at: [Link]
-
The Problems with the Cells Based Assays. SciTechnol. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). ResearchGate. Available at: [Link]
-
BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. Available at: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS No: 59455-91-3)[1]. This document is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. The 1,2,4-oxadiazole scaffold is a valuable pharmacophore in medicinal chemistry, often serving as a bioisostere for amides and esters in drug candidates[2][3]. This guide provides a detailed experimental protocol, addresses common troubleshooting scenarios, and answers frequently asked questions to ensure a successful and efficient synthesis campaign.
Section 1: Recommended Synthesis Protocol
The most common and direct route to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a dehydrative cyclization[4]. In this case, 4-Methylbenzamide oxime is acylated with Dichloroacetyl chloride, and the resulting O-acylamidoxime intermediate undergoes thermal cyclization to yield the target product.
Step-by-Step Experimental Procedure
-
Reagent Preparation:
-
To a three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Methylbenzamide oxime (1.0 eq).
-
Add a suitable anhydrous solvent such as toluene or dioxane (approx. 10 mL per gram of amidoxime).
-
Causality: Using an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive dichloroacetyl chloride, which would reduce yield and complicate purification. Toluene is often preferred for its ability to azeotropically remove water during the subsequent cyclization step.
-
-
Acylation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Dichloroacetyl chloride (1.1 eq) dropwise to the stirred suspension. An organic base like pyridine or triethylamine (1.2 eq) should be added to scavenge the HCl byproduct.
-
Causality: The acylation is an exothermic reaction. Slow, controlled addition at low temperature prevents runaway reactions and the formation of undesired side products. The base is essential to neutralize the generated HCl, which could otherwise protonate the starting amidoxime, rendering it non-nucleophilic.
-
-
Cyclization:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete acylation.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) for 6-8 hours[5]. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to drive the intramolecular cyclization and dehydration of the O-acylamidoxime intermediate to form the stable aromatic 1,2,4-oxadiazole ring.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated hydrochloride salt.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure[5].
-
The crude product is then purified, typically via column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane to yield this compound as a solid[5].
-
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up efforts.
Q1: My reaction yield is very low (<50%), or I'm not getting any product. What went wrong?
Answer: Low or no yield is a common initial problem. Let's break down the potential causes:
-
Reagent Quality and Stoichiometry:
-
Dichloroacetyl Chloride: This reagent is highly sensitive to moisture. Use a fresh bottle or a recently distilled batch. Hydrolysis converts it to dichloroacetic acid, which will not effectively acylate the amidoxime under these conditions.
-
Amidoxime: Ensure your 4-Methylbenzamide oxime is pure and dry. Impurities from its synthesis can interfere with the reaction.
-
Base: The choice and amount of base are critical. If using a tertiary amine like pyridine, ensure it is anhydrous. Insufficient base will leave HCl in the reaction, which deactivates the starting material.
-
-
Reaction Conditions:
-
Temperature: The cyclization step requires sufficient thermal energy. Ensure your reaction is reaching and maintaining the reflux temperature (e.g., ~110°C for toluene) for the recommended time[5]. Incomplete conversion is common if the temperature is too low or the heating time is too short.
-
Moisture: As mentioned, water is detrimental. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Q2: My TLC plate shows multiple spots, and purification is difficult. What are these byproducts?
Answer: The presence of multiple byproducts typically points to side reactions or incomplete conversion.
-
Unreacted Starting Material: The most common "impurities" are simply your starting materials. This indicates an incomplete reaction. Revisit the points in Q1, focusing on reaction time and temperature.
-
Hydrolyzed Acyl Chloride: If moisture was present, you will have dichloroacetic acid in your crude mixture, which can be difficult to separate. A mild aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can help remove it.
-
Alternative Cyclization Products: While the formation of the 1,2,4-oxadiazole is generally favored, other rearrangements are possible under harsh conditions, though less common for this specific pathway.
-
Purification Strategy: If your product and a key impurity have similar polarities, column chromatography can be challenging. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) as an alternative or supplementary purification step.
Q3: The reaction works well at a 1g scale, but when I try a 50g scale, it fails or the yield drops significantly. Why?
Answer: Scale-up introduces challenges related to mass and heat transfer.
-
Heat Transfer: A 50g reaction has a much smaller surface-area-to-volume ratio than a 1g reaction. It's harder to heat evenly and effectively. The center of the flask may not reach the required temperature for cyclization.
-
Solution: Use a heating mantle with an overhead mechanical stirrer (not a magnetic stir bar) to ensure vigorous and efficient mixing. Monitor the internal reaction temperature with a thermocouple to confirm it has reached the target.
-
-
Reagent Addition: The exothermic acylation step is much more pronounced at scale. Adding the dichloroacetyl chloride too quickly can cause a rapid temperature spike, leading to byproduct formation.
-
Solution: Use an addition funnel to add the acyl chloride slowly and maintain a low internal temperature (0-5 °C) throughout the addition.
-
-
Workup: Handling larger volumes during extraction can lead to emulsions or incomplete separation. Ensure your separatory funnel is adequately sized and allow sufficient time for layers to separate cleanly.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the formation of the 1,2,4-oxadiazole ring?
Answer: The reaction proceeds via a two-step mechanism:
-
O-Acylation: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the dichloroacetyl chloride. This forms an O-acylamidoxime intermediate.
-
Dehydrative Cyclization: Under heating, the nitrogen of the oxime group attacks the carbonyl carbon of the newly formed ester. This is followed by the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.
Q: Are there alternative, milder conditions for the cyclization step?
Answer: Yes. High temperatures can sometimes be problematic for sensitive substrates. One effective alternative is to perform the cyclization at room temperature using a base/solvent system like sodium tert-butylate in dimethyl sulfoxide (DMSO)[6]. Another common one-pot method involves reacting the amidoxime directly with a carboxylic acid ester in DMSO with a strong base like sodium hydroxide[7][8]. These methods can sometimes offer better yields and a cleaner reaction profile.
Q: What are the primary safety hazards associated with this synthesis?
Answer:
-
Dichloroacetyl chloride: This reagent is highly corrosive and a lachrymator. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Toluene and other organic solvents are flammable. Ensure heating is performed using a heating mantle and that no ignition sources are nearby.
-
Base: Pyridine has a strong, unpleasant odor and is toxic. Handle it within a fume hood.
Q: What analytical techniques are best for characterizing the final product?
Answer: A combination of techniques is required to confirm the structure and purity of this compound.
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure. You should expect to see signals corresponding to the tolyl group protons, as well as a characteristic singlet for the dichloromethyl proton[2][7][9].
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule[2][7].
-
Chromatography (TLC, HPLC): These methods are used to assess the purity of the final compound. A single spot on a TLC plate or a single peak in an HPLC chromatogram is indicative of high purity[7][10].
Section 4: Data Summary & Visualization
Table 1: Comparison of Synthesis Conditions for 1,2,4-Oxadiazoles
| Method | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Thermal Cyclization | Amidoxime, Acyl Chloride | Toluene | 110 °C (Reflux) | 45-70% | [5] |
| Base-Mediated (RT) | Amidoxime, Acyl Halide | DMSO | Room Temp | up to 76% | [6] |
| One-Pot (Ester) | Amidoxime, Methyl Ester, NaOH | DMSO | Room Temp | up to 79% | [7][8] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the thermal cyclization synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- Synthesis of 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole. ChemicalBook.
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. SpringerLink.
- Synthesis of 1,2,4-oxadiazoles by cyclization of substituted N.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI.
- 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole | 59455-91-3. Echemi.
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.
- Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Recent Developments in the Synthesis, Chemistry and Applications of the Fully Unsaturated 1,2,4-Oxadiazoles.
- Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Hrčak.
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org.
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- 2. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]
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- 8. preprints.org [preprints.org]
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- 10. Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol [hrcak.srce.hr]
Minimizing side reactions in 1,2,4-oxadiazole ring formation
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming this valuable heterocyclic motif. The 1,2,4-oxadiazole ring is a cornerstone in modern drug discovery, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[1][2]
However, its synthesis is not without challenges. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My reaction yields are consistently low, or I'm not forming any product.
Question: I've followed a standard procedure reacting an amidoxime with a carboxylic acid derivative, but my TLC/LC-MS analysis shows mostly unreacted starting materials and only a trace of the desired 1,2,4-oxadiazole. What are the primary factors I should investigate?
Answer: This is a common and often multifaceted problem. Let's break down the most probable causes, starting from your reagents and moving through the reaction steps.
Probable Causes & Recommended Solutions:
-
Poor Quality or Degraded Amidoxime: Amidoximes can be unstable and susceptible to decomposition.
-
Scientific Rationale: The nucleophilicity of the amidoxime is critical for the initial acylation step. If the amidoxime has degraded, this step will fail.
-
Solution: Verify the purity of your amidoxime by ¹H NMR or melting point before use. It is best practice to use freshly prepared or purified amidoximes. Store them under an inert atmosphere at low temperatures.
-
-
Inefficient Carboxylic Acid Activation: The reaction between an amidoxime and a free carboxylic acid requires an activating agent (coupling reagent) to form a highly reactive intermediate for the initial O-acylation.
-
Scientific Rationale: Reagents like 1,1'-Carbonyldiimidazole (CDI), HATU, or EDC/HOBt convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amidoxime.[3][4] If this activation is inefficient, the reaction stalls.
-
Solution: Ensure your coupling reagents are anhydrous and of high purity. For stubborn couplings, HATU is often found to be highly effective.[4] Alternatively, converting the carboxylic acid to a more reactive acyl chloride or anhydride prior to reaction with the amidoxime can be a more robust strategy.[5][6]
-
-
Insufficiently Forcing Cyclization Conditions: The second step, the cyclodehydration of the O-acyl amidoxime intermediate, often requires specific conditions to proceed efficiently.
-
Scientific Rationale: This intramolecular cyclization has an energy barrier that must be overcome. Thermal energy or a strong base is typically required to facilitate the ring closure and dehydration.
-
Solution: If you are relying on thermal cyclization, ensure the temperature is high enough (e.g., refluxing in toluene or xylene).[7] For base-mediated cyclization, a strong, non-nucleophilic base is preferred. Tetrabutylammonium fluoride (TBAF) in THF is a highly effective and common choice for promoting cyclization at room temperature.[2][7] Superbase systems like NaOH/DMSO or KOH/DMSO have also proven effective for room-temperature synthesis.[1][7][8]
-
-
Incompatible Functional Groups: The presence of unprotected, reactive functional groups (e.g., -OH, -NH₂) on either starting material can lead to side reactions.[7]
-
Scientific Rationale: These groups can compete with the amidoxime in reacting with the activated carboxylic acid, consuming your reagents and forming undesired byproducts.
-
Solution: Protect any interfering functional groups with appropriate protecting groups (e.g., Boc for amines, TBDMS for alcohols) before attempting the synthesis.
-
Issue 2: My main product is the O-acyl amidoxime intermediate, not the final 1,2,4-oxadiazole.
Question: My LC-MS shows a major peak corresponding to the mass of my O-acyl amidoxime intermediate, but very little of the cyclized product. How can I drive the reaction to completion?
Answer: This is an excellent diagnostic observation. It confirms that the initial acylation step is working, but the critical cyclodehydration is failing.
Probable Causes & Recommended Solutions:
-
Insufficient Energy for Cyclization: As mentioned above, the cyclization step is often the most challenging.[7]
-
Scientific Rationale: The energy input (thermal or chemical) is insufficient to overcome the activation barrier for the intramolecular nucleophilic attack and subsequent dehydration.
-
Solution:
-
Thermal: Increase the reaction temperature or switch to a higher-boiling solvent.
-
Base-Mediated: Switch to a more potent cyclization agent. If a weak base like pyridine isn't working, move to TBAF in anhydrous THF.[2] The NaOH/DMSO system is also exceptionally powerful for this transformation.[8]
-
Microwave Irradiation: Microwave heating can dramatically accelerate the cyclodehydration step, often reducing reaction times from hours to minutes and improving yields.[9][10]
-
-
-
Cleavage of the O-acyl Amidoxime: The intermediate can be susceptible to hydrolysis, especially under prolonged heating or in the presence of water.[7]
-
Scientific Rationale: The ester-like linkage in the O-acyl amidoxime can be cleaved by water, reverting back to the amidoxime and the carboxylic acid, particularly under basic or acidic conditions.
-
Solution: Ensure strictly anhydrous conditions, especially when using bases like TBAF. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Minimize the reaction time and temperature where possible once the intermediate is formed.
-
Issue 3: I'm observing an isomeric byproduct that I can't easily separate.
Question: My NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system alongside my target compound. What could be causing this?
Answer: Isomer formation is a known challenge, often stemming from rearrangements of the 1,2,4-oxadiazole ring itself or from alternative reaction pathways.
Probable Causes & Recommended Solutions:
-
Boulton-Katritzky Rearrangement (BKR): This is a common thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of different heterocyclic systems.[7]
-
Scientific Rationale: The BKR involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring, which is electrophilic due to the weak, polarized O-N bond. This leads to ring opening and re-closing to form a more stable heterocycle.
-
Solution: Avoid excessive heat and the use of strong acids during both the reaction and the workup/purification steps. The presence of moisture can also facilitate this process.[7] If BKR is suspected, perform purification under neutral conditions (e.g., neutral silica gel chromatography) and store the final compound in a dry environment.
-
-
Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to the 1,3,4-isomer.
-
Scientific Rationale: Photo-induction can cleave the weak O-N bond, generating a reactive open-chain intermediate that can recyclize into the thermodynamically stable 1,3,4-oxadiazole.
-
Solution: If your synthesis involves photochemical steps or if the product is light-sensitive, protect the reaction from light. Carefully control the irradiation wavelength and conditions if a photochemical method is intended.
-
-
Nitrile Oxide Dimerization: When using the 1,3-dipolar cycloaddition route (nitrile oxide + nitrile), the nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the major side product.[7][8]
-
Scientific Rationale: The dimerization is a competing [3+2] cycloaddition pathway where one molecule of nitrile oxide acts as the dipolarophile for another.
-
Solution: This route can be challenging. Optimize reaction conditions (concentration, temperature, rate of addition) to favor the intermolecular reaction with the desired nitrile over the dimerization pathway.
-
FAQs (Frequently Asked Questions)
Q1: What are the most common and reliable synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles? A1: The most prevalent and versatile method is the reaction of an amidoxime with an acylating agent, such as a carboxylic acid (with a coupling agent), acyl chloride, or ester.[5][11] This can be performed as a two-step process where the O-acylamidoxime intermediate is isolated, or as a more efficient one-pot synthesis.[1][11] An alternative, though sometimes lower-yielding, method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[8][11]
Q2: Should I use a one-pot or a two-step procedure? A2: The choice depends on your goal.
-
One-Pot Synthesis: This is generally preferred for efficiency in library synthesis and drug discovery, as it avoids an intermediate isolation and purification step.[1][8] Methods using NaOH/DMSO or CDI are well-suited for this approach.[3][8]
-
Two-Step Synthesis: Isolating the O-acyl amidoxime intermediate can be advantageous during methods development.[1][12] It allows you to confirm the success of the first step unequivocally and then focus on optimizing the more challenging cyclization step. This can save significant time when troubleshooting.
Q3: How do I choose the best coupling reagent for the acylation step? A3: Several coupling reagents are effective for activating carboxylic acids.
-
CDI (1,1'-Carbonyldiimidazole): A good choice that facilitates easy purification, as the byproducts are gaseous (CO₂) and water-soluble (imidazole).[3]
-
EDC/HOBt (or HATU): Standard peptide coupling reagents that are highly efficient but may require chromatography to remove byproducts. HATU is often more effective for difficult couplings.[4]
-
PS-Carbodiimide: A polymer-supported reagent that simplifies purification, as the urea byproduct remains on the resin and is removed by simple filtration. This is excellent for parallel synthesis.[9]
Q4: Can microwave irradiation really help my synthesis? A4: Absolutely. Microwave heating has been shown to dramatically reduce reaction times, particularly for the cyclodehydration step, from many hours under conventional heating to just a few minutes.[9][10] It can also increase product yields and purities by minimizing the formation of degradation byproducts that can occur during prolonged heating.[9]
Data & Protocols
Table 1: Comparison of Common Cyclization Conditions for O-Acyl Amidoximes
| Method | Reagents/Conditions | Solvent | Temp. | Pros | Cons |
| Thermal | Heat | Toluene, Xylene | Reflux | Simple, no additional reagents. | Requires high temperatures; can promote BKR; not suitable for heat-sensitive substrates.[7] |
| Weak Base | Pyridine, DIEA | Pyridine, DMF | Reflux | Mild base. | Often requires heat; may not be strong enough for all substrates.[2] |
| Strong Base | TBAF (1-1.4 eq) | Anhydrous THF | RT | Highly efficient at room temp; clean reactions.[1][7] | Reagent is hygroscopic; requires strictly anhydrous conditions. |
| Superbase | NaOH or KOH | Anhydrous DMSO | RT | Very powerful; enables one-pot synthesis from esters at RT.[1][8] | DMSO can complicate workup; strong basicity may not be compatible with all functional groups. |
| Microwave | N/A | Acetonitrile, DMF | 100-160 °C | Extremely fast (5-20 min); often improves yields.[9][10] | Requires specialized equipment; optimization of time/power needed. |
Protocol 1: Two-Step Synthesis via Acyl Chloride with TBAF-Mediated Cyclization
This protocol is a robust method suitable for many substrates.
Step A: O-Acylation
-
To a sealed, oven-dried flask under a nitrogen atmosphere, add the amidoxime (1.1 eq) and dry potassium carbonate (2.2 eq).
-
Add anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the corresponding carboxylic acid (1.0 eq) in anhydrous DCM and add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of DMF (catalytic). Stir at room temperature for 1 hour to generate the acyl chloride in situ.
-
Add the freshly prepared acyl chloride solution dropwise to the stirring amidoxime suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon consumption of the amidoxime (typically 1-3 hours), filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure. The crude O-acyl amidoxime is often used directly in the next step.
Step B: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime intermediate from Step A in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS until the intermediate is consumed (typically 1-12 hours).[1]
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,2,4-oxadiazole.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. [Link]
-
Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. Journal of Combinatorial Chemistry. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Advances. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. [Link]
-
Synthesis of 1,2,5-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Organic & Medicinal Chemistry International Journal. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. [Link]
-
Synthetic methods for 1,2,4-oxadiazoles and 2,5-dihydro-1,2,4-oxadiazoles. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles by cyclization of substituted N. ResearchGate. [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters. [Link]
-
Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles. ResearchGate. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences. [Link]
-
The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. [Link]
-
and 1,2,5-oxadiazole ring assemblies via a one-pot condensation/oxidation protocol. Tetrahedron Letters. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. rjptonline.org [rjptonline.org]
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- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
Welcome to the technical support guide for the analytical characterization of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS No: 59455-91-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into ensuring the purity and stability of this compound. Our focus is on not just the "how," but the fundamental "why" behind each analytical choice and troubleshooting step.
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for esters and amides and appearing in a wide range of biologically active molecules[1][2]. The purity of any active pharmaceutical ingredient (API) candidate is paramount, as even trace impurities can impact efficacy, safety, and stability. This guide provides robust methodologies and troubleshooting advice to ensure the integrity of your material.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common questions and issues encountered during the purity analysis of this compound, structured by analytical technique.
Part 1: Chromatographic Methods (HPLC & GC-MS)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile small molecules. Gas Chromatography (GC) can be a valuable tool for analyzing volatile impurities or assessing thermal stability.
Question: How do I develop a primary Reversed-Phase HPLC (RP-HPLC) method for purity assessment?
Answer: A gradient RP-HPLC method using a C18 column is the most effective starting point. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
-
Rationale: The p-tolyl and dichloromethyl groups lend sufficient hydrophobicity to the molecule for good retention on a C18 stationary phase. A gradient elution is crucial because potential impurities can span a wide range of polarities, from unreacted polar starting materials to more non-polar side-products. Using an acidic modifier in the mobile phase sharpens peaks by ensuring consistent ionization of any acidic or basic functional groups on the analyte or impurities[3].
Troubleshooting HPLC Issues:
-
My peak is tailing or showing poor shape. What's the cause and solution? This is a classic issue often related to secondary interactions on the column or issues with the mobile phase.
-
Cause 1: Mobile Phase pH: The nitrogen atoms in the oxadiazole ring have basic properties. If the mobile phase pH is not controlled, interactions with residual silanols on the silica-based column can cause peak tailing.
-
Solution: Add an acidic modifier to your mobile phase. Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases[3]. This suppresses the ionization of silanols and ensures a consistent analyte charge state.
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample. A typical concentration range for purity analysis is 0.1-1.0 mg/mL.
-
Cause 3: Contaminated or Degraded Column: A buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% isopropanol) or, if necessary, replace it.
-
-
I see unexpected peaks in my chromatogram. How do I identify them? Unexpected peaks can be impurities, degradants, or artifacts. A systematic approach is required for identification.
-
Blank Injection: First, inject your solvent blank to ensure the peaks are not from your diluent or mobile phase.
-
Forced Degradation: Perform forced degradation studies (stress testing) to intentionally create degradants. Exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress can help match the unknown peaks to specific degradation products[4][5][6]. The 1,2,4-oxadiazole ring is known to be susceptible to ring-opening under both acidic and basic conditions[7].
-
LC-MS Analysis: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight, which is critical for proposing a structure.
-
Process Chemistry Review: Consult the synthesis route. Are the unknown peaks related to starting materials, reagents, or known side products of the reaction?[1][8]
-
Question: Is GC-MS a suitable technique for this compound?
Answer: Potentially, but with significant caveats. GC-MS is excellent for identifying volatile or semi-volatile impurities. However, the compound's predicted boiling point is high (335 °C at 760 mmHg), and oxadiazoles can be thermally labile[9].
-
Recommendation: Use GC-MS to screen for low molecular weight impurities (e.g., residual synthesis solvents). For the main compound, use a low inlet temperature (e.g., 250 °C) and a rapid oven temperature program to minimize the risk of on-column degradation[10]. If you observe multiple peaks when you expect one, thermal degradation is a likely cause.
Part 2: Spectroscopic & Thermal Methods
NMR spectroscopy is unparalleled for definitive structure elucidation and identification of impurities, while thermal methods provide information on melting point, polymorphism, and thermal stability.
Question: How can I use ¹H NMR to assess purity?
Answer: Quantitative ¹H NMR (qNMR) is a powerful tool for purity assessment without needing a reference standard of the impurity itself.
-
Rationale: The integration of NMR signals is directly proportional to the number of protons. By comparing the integral of a known proton signal from your target compound to the integral of a signal from an impurity, you can determine the molar ratio and thus the weight/weight percentage of the impurity.
-
Key Signals for this compound:
-
Aromatic protons of the p-tolyl group (two doublets).
-
A singlet for the methyl (-CH₃) protons of the tolyl group.
-
A singlet for the dichloromethyl (-CHCl₂) proton.
-
-
Procedure: A well-resolved impurity peak can be integrated relative to a known signal from the main compound. For example, if an impurity has a signal with an integral of 0.03 when the 3-proton methyl singlet of your compound is set to 3.00, this suggests the impurity is present at approximately 1 mol%.
Troubleshooting NMR Issues:
-
My baseline is distorted, or my peaks are broad. What should I do?
-
Cause 1: Poor Shimming: The magnetic field is not homogeneous.
-
Solution: Re-shim the spectrometer. Modern instruments have automated shimming routines that are highly effective.
-
Cause 2: Paramagnetic Impurities: Trace metals can cause significant line broadening.
-
Solution: While difficult to remove, passing the sample solution through a small plug of celite or silica may help. If the source is a reagent, it may need to be purified.
-
Cause 3: Sample Aggregation: At high concentrations, molecules can aggregate, leading to broader signals.
-
Solution: Dilute the sample.
-
Question: What do ¹³C NMR and DSC tell me about purity?
Answer:
-
¹³C NMR: While not typically used for quantification due to long relaxation times and the Nuclear Overhauser Effect (NOE), ¹³C NMR is invaluable for structural confirmation and identifying impurities with different carbon backbones. The carbon atoms of the 1,2,4-oxadiazole ring have characteristic chemical shifts that can confirm the integrity of the core structure[11][12].
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. For a pure, crystalline compound, you should observe a single, sharp melting endotherm. A broad melting range or the presence of multiple thermal events can indicate the presence of impurities or polymorphism[13][14]. TGA can be used alongside DSC to determine the onset of thermal decomposition[3][15].
Visualized Workflows and Logic
Comprehensive Purity Assessment Workflow
This diagram outlines a logical workflow for the complete analytical characterization of a new batch of this compound.
Caption: A logical workflow for purity assessment of a new chemical batch.
Troubleshooting HPLC Peak Tailing
This decision tree provides a step-by-step guide to diagnosing and solving poor peak shape in HPLC.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Key Data & Protocols
Table 1: Potential Impurities and Degradants
| Compound Name | Potential Origin | Recommended Analytical Technique |
| p-Toluamidoxime | Unreacted Starting Material | RP-HPLC, LC-MS |
| Dichloroacetic anhydride | Unreacted Starting Material | GC-MS (as derivative) |
| 3-(p-tolyl)-1,2,4-oxadiazole-5-carbaldehyde | Hydrolysis of dichloromethyl group | RP-HPLC, LC-MS |
| p-Tolunitrile | Ring-opening degradation of oxadiazole | RP-HPLC, LC-MS, GC-MS[7] |
Protocol 1: General Purpose RP-HPLC Purity Method
This protocol provides robust starting conditions for the analysis of this compound.
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~10 mg of the compound in 10 mL of Acetonitrile/Water (1:1) for a 1 mg/mL stock solution. Dilute as necessary.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)[3].
-
Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
References
-
Li, W., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Richard, D., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany. Available from: [Link]
-
Blotny, G. (2020). 5-(Dichloromethyl)-3-p-tolyl-1,2,4-oxadiazole. Molbank. Available from: [Link]
-
Richard, D., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available from: [Link]
-
Yamamoto, K., et al. (2019). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica. Available from: [Link]
-
Chen, C. H., et al. (2019). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Busà, R., et al. (2002). Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of Organic Chemistry. Available from: [Link]
-
Piaz, V. D., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Amiery, A. A., et al. (2017). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available from: [Link]
-
Begum, M., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. ChemistrySelect. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available from: [Link]
-
Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
Joshi, T., et al. (2022). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. ResearchGate. Available from: [Link]
-
Çakır, B., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]
-
Carino, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry. Available from: [Link]
-
Sies, H., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available from: [Link]
-
Echevarria, A. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Available from: [Link]
-
Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Journal of the Chilean Chemical Society. Available from: [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research. Available from: [Link]
-
Deshpande, A., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Oriental University Journal of Chemistry and Pharmaceutical Sciences. Available from: [Link]
-
Raza, A., et al. (2016). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica. Available from: [Link]
-
Al-Safee, B., & Taher, A. (2021). ¹H NMR spectrum of compound 4. ResearchGate. Available from: [Link]
-
Carbone, M., et al. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. Available from: [Link]
-
Deshpande, A., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available from: [Link]
-
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Validation & Comparative
A Comparative Guide to the Bioactivity of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole and Known IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the bioactivity of the novel compound 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. Given the nascent stage of research on this specific molecule, we will contextualize its potential activity by comparing it to well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. The 1,2,4-oxadiazole scaffold is a known pharmacophore in IDO1 inhibition, making this a pertinent comparison.
Introduction to IDO1: A Key Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a pivotal role in tumor immune escape.[1][2] It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity creates an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.[5]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses T-cell and natural killer (NK) cell function and promotes the generation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[3][6]
Due to its significant role in suppressing anti-tumor immunity, IDO1 has emerged as a promising target for cancer immunotherapy.[1][2] The development of small molecule inhibitors of IDO1 aims to restore T-cell function and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
The Comparative Landscape: Known IDO1 Inhibitors
To establish a benchmark for evaluating novel compounds like this compound, we will consider established IDO1 inhibitors. A prominent example is Epacadostat (INCB24360) , a potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[7][8]
| Compound | Chemical Structure | IC50 (nM) | Mechanism of Action |
| Epacadostat | (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide | ~10 - 71.8 | Potent and selective competitive inhibitor of IDO1.[7][8][9] |
| BMS-986205 | Structure not readily available | Potent | Binds to the apo form of IDO1.[5] |
| IDO-IN-7 | Analog of NLG-919 | 38 | Potent inhibitor of the IDO1 enzyme.[10] |
IC50 values can vary depending on the assay conditions.
The development of IDO1 inhibitors has faced challenges, as highlighted by the phase 3 trial of epacadostat in combination with pembrolizumab, which did not meet its primary endpoint.[2][11] This underscores the need for a deeper understanding of inhibitor mechanisms and the development of more effective compounds.
Proposed Bioactivity Evaluation of this compound
The 1,2,4-oxadiazole moiety present in the target compound is a key structural feature found in some known IDO1 inhibitors. This suggests a reasonable starting hypothesis that this compound may exhibit inhibitory activity against IDO1. To test this hypothesis, a series of in vitro assays are recommended.
Experimental Workflow for Bioactivity Screening
The following workflow outlines the key steps to characterize the potential IDO1 inhibitory activity of a novel compound.
Caption: Workflow for evaluating a novel IDO1 inhibitor.
Detailed Experimental Protocols
In Vitro IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of the test compound on purified IDO1 enzyme activity.
Principle: This assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically or by fluorescence.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, and ascorbic acid.
-
Prepare a stock solution of the test compound (this compound) and known inhibitors (e.g., Epacadostat) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to each well.
-
Add the IDO1 enzyme to all wells except the negative control.
-
Add serial dilutions of the test compound and control inhibitors to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).[12]
-
Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 321 nm or fluorescence at appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based IDO1 Inhibition Assay
Objective: To assess the ability of the test compound to inhibit IDO1 activity in a cellular context.
Principle: This assay utilizes a cell line that expresses IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) and measures the production of kynurenine in the cell culture supernatant.[5][13]
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction:
-
Culture a suitable human cancer cell line (e.g., HeLa) in appropriate media.
-
Seed the cells in a 96-well plate.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound and control inhibitors to the cells.
-
Incubate for a further 24-72 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add a reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) that reacts with kynurenine to produce a colored product.[12]
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the cellular IC50 value as described for the enzymatic assay.
-
It is also crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.[5]
-
Signaling Pathway and Point of Inhibition
The following diagram illustrates the IDO1 signaling pathway and the point of inhibition for a direct-acting inhibitor.
Caption: IDO1 signaling pathway and inhibitor action.
Conclusion and Future Directions
The provided framework offers a robust starting point for characterizing the bioactivity of this compound. By directly comparing its performance in enzymatic and cell-based assays against established IDO1 inhibitors like Epacadostat, researchers can gain valuable insights into its potential as a novel immunomodulatory agent. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity against other tryptophan-catabolizing enzymes (IDO2 and TDO), and in vivo efficacy in preclinical cancer models.
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A Comparative Guide to the Structure-Activity Relationship of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole Analogs as Potential Antifungal and Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole analogs. As a senior application scientist, this document synthesizes established synthetic protocols, comparative biological data from analogous series, and mechanistic insights to guide the rational design of novel therapeutic agents.
Introduction: The 1,2,4-Oxadiazole Scaffold and the Significance of SAR
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[2][3]
The lead compound, this compound, presents a unique combination of a halogenated alkyl substituent and an aryl group, suggesting potential for significant biological activity. Understanding the structure-activity relationship is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will explore how modifications to the dichloromethyl group and the p-tolyl moiety are predicted to influence antifungal and cytotoxic activities, drawing upon established principles from related 1,2,4-oxadiazole series.
Synthesis of this compound
The synthesis of the parent compound can be achieved through a straightforward two-step process, as outlined below. This protocol is based on established methods for the synthesis of 5-substituted-3-aryl-1,2,4-oxadiazoles.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Methylbenzamide oxime
-
To a solution of 4-methylbenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 4-methylbenzamide oxime.
Step 2: Synthesis of this compound
-
Dissolve 4-methylbenzamide oxime (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add dichloroacetyl chloride (1.1 equivalents) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into a mixture of crushed ice and dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Comparative Analysis: Structure-Activity Relationship Predictions
Modifications of the 5-Position Halomethyl Group
The nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring is known to significantly impact biological activity. In the case of haloalkyl groups, both the type and number of halogen atoms are critical.
Table 1: Predicted Antifungal and Cytotoxic Activity Based on 5-Position Substitution
| Compound ID | R Group (at C5) | Predicted Antifungal Activity (MIC) | Predicted Cytotoxicity (IC50) | Rationale & Supporting Evidence |
| Parent | -CHCl2 | Moderate | Moderate | The dichloromethyl group provides a balance of lipophilicity and electrophilicity. |
| Analog 1 | -CH2Cl | Lower | Lower | A single chlorine atom may result in reduced lipophilicity and reactivity compared to the dichloromethyl group, potentially leading to decreased activity. |
| Analog 2 | -CCl3 | Higher | Higher | The trichloromethyl group increases lipophilicity and steric bulk, which can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. However, this may also increase general toxicity. |
| Analog 3 | -CHF2 | Moderate to High | Moderate to High | The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and can form hydrogen bonds, potentially leading to enhanced target binding. |
| Analog 4 | -CF3 | Variable | Variable | The trifluoromethyl group significantly increases lipophilicity and metabolic stability. Its effect on activity can be target-dependent. |
Modifications of the 3-Aryl (p-tolyl) Moiety
Substitutions on the 3-aryl ring can influence the electronic properties, steric profile, and overall lipophilicity of the molecule, thereby affecting its interaction with biological targets.
Table 2: Predicted Antifungal and Cytotoxic Activity Based on 3-Aryl Substitution
| Compound ID | Ar Group (at C3) | Predicted Antifungal Activity (MIC) | Predicted Cytotoxicity (IC50) | Rationale & Supporting Evidence |
| Parent | 4-Methylphenyl | Moderate | Moderate | The methyl group is a weakly electron-donating group and adds to the lipophilicity of the molecule. |
| Analog 5 | Phenyl | Lower to Moderate | Lower to Moderate | Removal of the methyl group may slightly decrease lipophilicity and alter binding interactions. |
| Analog 6 | 4-Chlorophenyl | Higher | Higher | The electron-withdrawing and lipophilic nature of the chlorine atom can enhance activity. SAR studies on other 1,2,4-oxadiazoles have shown that halogen substitution on the aryl ring often leads to increased potency.[3] |
| Analog 7 | 4-Methoxyphenyl | Variable | Variable | The methoxy group is electron-donating and can influence hydrogen bonding. Its effect is target-dependent and can either increase or decrease activity. |
| Analog 8 | 4-Nitrophenyl | Higher | Higher | The strongly electron-withdrawing nitro group can enhance interactions with biological targets and has been associated with increased activity in other heterocyclic compounds. However, it can also lead to higher toxicity. |
| Analog 9 | 3,4-Dichlorophenyl | Highest | Highest | The presence of two electron-withdrawing chlorine atoms is expected to significantly increase both antifungal and cytotoxic potency, a trend observed in many bioactive heterocyclic compounds.[4] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated protocols must be employed.
In Vitro Antifungal Susceptibility Testing
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
-
Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI-1640 medium to obtain a range of desired concentrations.
-
Microdilution Assay: In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
Mechanistic Insights: Apoptosis Induction
Several studies on 3,5-diaryl-1,2,4-oxadiazoles have demonstrated their ability to induce apoptosis in cancer cells.[7][8] The proposed mechanism often involves the activation of caspases, which are key executioners of the apoptotic pathway.
The dichloromethyl group on the 5-position of the oxadiazole ring may act as a reactive center, potentially alkylating nucleophilic residues in target proteins, leading to cellular stress and the initiation of apoptosis. Further studies are required to elucidate the precise molecular targets.
Conclusion
This guide has provided a comprehensive overview of the structure-activity relationships of this compound analogs, drawing upon established synthetic methodologies and biological evaluation protocols. The predictive SAR analysis suggests that modifications at both the 5-position haloalkyl group and the 3-aryl moiety can significantly modulate antifungal and cytotoxic activities. Specifically, increasing the number of halogen atoms at the 5-position and introducing electron-withdrawing groups on the 3-aryl ring are predicted to enhance potency. These insights provide a rational basis for the design and synthesis of novel 1,2,4-oxadiazole derivatives with potentially improved therapeutic profiles.
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Lee, H., et al. (2009). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4410-4415. Available from: [Link]
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Zhang, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. Available from: [Link]
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Taha, M. O., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. Available from: [Link]
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Unsalan, O., & Kucukoglu, K. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 46(1), 221-234. Available from: [Link]
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Wang, F., et al. (2023). Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. Molecules, 28(1), 358. Available from: [Link]
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Wei, G., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. International Journal of Molecular Sciences, 23(3), 1596. Available from: [Link]
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Wujec, M., & Głowacka, I. E. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 25(23), 5790. Available from: [Link]
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Yadav, P., et al. (2023). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Molecules, 26(1), 123. Available from: [Link]
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Validating the Mechanism of Action of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of the novel synthetic compound, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore present in a wide array of biologically active agents, exhibiting properties that span from anticancer and anti-inflammatory to antimicrobial.[1][2][3][4][5] The specific biological role of the title compound is yet to be fully elucidated. This document, therefore, presents a hypothesized mechanism of action and outlines a rigorous, multi-faceted experimental strategy for its validation. We will compare its potential efficacy and mode of action against known inhibitors of the proposed target pathway, providing researchers, scientists, and drug development professionals with a blueprint for systematic investigation.
Introduction and Hypothesized Mechanism of Action
The 1,2,4-oxadiazole ring is known for its metabolic stability and its ability to act as a bioisostere for esters and amides, enabling it to interact with various biological targets.[1][5] Derivatives of this heterocycle have been shown to inhibit a range of enzymes, including kinases, proteases, and metabolic enzymes.[3][6][7][8] The presence of a dichloromethyl group in this compound is particularly noteworthy. This electrophilic moiety suggests a potential for covalent interaction with nucleophilic residues (e.g., cysteine, serine, or lysine) within an enzyme's active site, potentially leading to irreversible inhibition.
Given the prevalence of 1,2,4-oxadiazole derivatives as anticancer agents that induce apoptosis, we hypothesize that This compound acts as a covalent inhibitor of a key pro-survival kinase, such as Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis in cancer cells. [8][9] EGFR is a well-validated target in oncology, and its signaling pathway is crucial for cell proliferation, survival, and differentiation.
To validate this hypothesis, we will compare the activity of our lead compound with two well-characterized EGFR inhibitors:
-
Gefitinib: A reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.
-
Afatinib: An irreversible, covalent inhibitor that binds to the cysteine residue (Cys797) in the ATP-binding site of EGFR.
This comparison will allow for a clear differentiation of the mechanism of action, particularly concerning the reversible versus irreversible nature of the inhibition.
Experimental Workflow for Mechanism of Action Validation
A sequential and logical experimental workflow is crucial for definitively validating the proposed mechanism. The following diagram outlines the proposed experimental cascade:
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols and Data Interpretation
This section provides detailed methodologies for the key experiments outlined above.
Phase 1: In Vitro Target Engagement
The initial phase focuses on confirming direct interaction with the purified EGFR protein.
Experiment 1: Biochemical Kinase Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against EGFR kinase activity and compare it with Gefitinib and Afatinib.
-
Protocol:
-
Recombinant human EGFR kinase domain is incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compounds are added at varying concentrations (typically from 1 nM to 100 µM).
-
The kinase reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
Data is normalized to controls (DMSO for 0% inhibition, a potent inhibitor for 100% inhibition).
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
-
Data Presentation:
| Compound | EGFR Kinase IC50 (nM) |
| This compound | Experimental Value |
| Gefitinib (Reversible Inhibitor) | Known Value |
| Afatinib (Irreversible Inhibitor) | Known Value |
-
Interpretation: A low nanomolar IC50 value for the test compound would indicate potent inhibition of EGFR.
Experiment 2: Mass Spectrometry for Covalent Adduct Formation
-
Objective: To determine if this compound forms a covalent bond with the EGFR protein.
-
Protocol:
-
Incubate recombinant EGFR with a 10-fold molar excess of the test compound, Afatinib (positive control), and Gefitinib (negative control) for 2 hours at room temperature.
-
Remove excess compound by dialysis or gel filtration.
-
Digest the protein with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search for a mass shift on the peptide containing the target cysteine residue (Cys797) corresponding to the addition of the compound.
-
-
Interpretation: Detection of a mass adduct on the Cys797-containing peptide for the test compound and Afatinib, but not for Gefitinib, would strongly support a covalent binding mechanism.
Phase 2: Cellular Activity Profiling
This phase assesses the compound's effect on EGFR signaling within a cellular context.
Experiment 3: Western Blot for EGFR Pathway Phosphorylation
-
Objective: To measure the inhibition of EGFR autophosphorylation and downstream signaling in cancer cells.
-
Protocol:
-
Culture EGFR-dependent cancer cells (e.g., A549 lung cancer cells) to 80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with the test compound, Gefitinib, and Afatinib at various concentrations for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
-
Data Presentation:
| Compound | p-EGFR Inhibition (IC50, µM) | p-Akt Inhibition (IC50, µM) | p-ERK Inhibition (IC50, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib | Experimental Value | Experimental Value | Experimental Value |
| Afatinib | Experimental Value | Experimental Value | Experimental Value |
-
Interpretation: Dose-dependent inhibition of EGFR, Akt, and ERK phosphorylation will confirm that the compound engages the target and inhibits its downstream signaling pathway in a cellular environment.
Experiment 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide direct evidence of target engagement in intact cells.
-
Protocol:
-
Treat intact cells with the test compound or vehicle (DMSO).
-
Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blot for the target protein (EGFR).
-
-
Interpretation: Binding of the compound to EGFR is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control. This provides strong evidence of target engagement in a physiological context.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Phenotypic and Functional Assays
The final phase evaluates the functional consequences of target inhibition.
Experiment 5: Apoptosis Assay
-
Objective: To quantify the induction of apoptosis following treatment with the test compound.
-
Protocol:
-
Treat EGFR-dependent cancer cells with the test compound and controls at their respective IC50 concentrations for 24, 48, and 72 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations by flow cytometry.
-
-
Interpretation: A significant increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) compared to the vehicle control would confirm the pro-apoptotic activity of the compound.
Concluding Remarks
The experimental framework detailed in this guide provides a robust and systematic approach to validating the hypothesized mechanism of action of this compound as a covalent inhibitor of EGFR. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and functional phenotypic readouts, researchers can build a comprehensive and compelling data package. The direct comparison with established reversible and irreversible inhibitors will be instrumental in precisely defining its molecular mechanism. Successful validation of this mechanism would position this compound as a promising candidate for further preclinical development as an anticancer therapeutic.
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A Comparative Guide to the Selectivity and Cross-Reactivity Profile of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity and cross-reactivity profile. This guide provides an in-depth, objective comparison of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, a novel investigational compound, against established alternatives. We will delve into the experimental methodologies and supporting data that are crucial for making informed decisions in the drug discovery pipeline.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2][3][4] Our focus, this compound, has emerged from initial high-throughput screening as a potent modulator of a key signaling pathway. However, potency alone is not a harbinger of success. A comprehensive understanding of its interactions across the proteome is paramount to predicting both its efficacy and potential for adverse effects.[5][6]
This guide will illuminate the systematic approach to building a robust selectivity profile, using our lead compound as a central case study. We will explore the "why" behind the "how" of experimental design, ensuring that the data generated is not only accurate but also translatable into actionable insights.
The Imperative of Selectivity: A Strategic Overview
The concept of "one drug, one target" has largely been superseded by the understanding that most small molecules interact with multiple cellular targets.[7] This polypharmacology can be either beneficial, leading to enhanced efficacy, or detrimental, causing off-target toxicity.[8] Therefore, the goal of selectivity profiling is not necessarily to find a perfectly "clean" compound, but rather to understand its full spectrum of interactions to predict its therapeutic window.
Our investigation into this compound will be structured as a tiered approach, beginning with its primary target and expanding to a broad assessment of potential off-target liabilities.
Caption: A tiered workflow for assessing compound selectivity.
Tier 1: Primary Target Engagement and Potency
Based on preliminary studies, this compound has been identified as a potent inhibitor of a critical kinase in an oncogenic signaling pathway. To confirm this and establish a baseline for comparison, a robust in vitro kinase activity assay is the first step.
Experimental Protocol: In Vitro Kinase Activity Assay
This protocol outlines a common method for measuring the inhibition of substrate phosphorylation.[9]
-
Enzyme and Substrate Preparation: Recombinant human kinase and a corresponding specific peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound and comparator compounds are serially diluted to create a concentration gradient, typically in DMSO.
-
Incubation: The kinase, substrate, and test compounds are incubated together in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [³³P]-ATP or in a system with a coupled enzyme for luminescence or fluorescence readout). The ATP concentration should be close to the Km for the specific kinase to ensure that the measured IC₅₀ values are a good approximation of the inhibitor's binding affinity.[8]
-
Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is then quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, a detection reagent that generates a signal proportional to the amount of phosphorylated substrate or ADP produced is added.
-
Data Analysis: The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 2: Broad Selectivity Profiling
While high potency at the primary target is desirable, it is the activity against other related and unrelated kinases that defines the selectivity profile. A broad kinase panel screen is an efficient way to assess this.[10][11]
Experimental Protocol: Kinase Selectivity Panel
-
Panel Selection: A panel of kinases is chosen to represent a broad sampling of the human kinome. This should include kinases from different families to identify potential cross-reactivity.
-
Single-Concentration Screen: Initially, this compound is tested at a single, high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This provides a rapid overview of potential off-target hits.[10]
-
IC₅₀ Determination for Hits: For any kinase where significant inhibition (e.g., >70%) is observed in the single-concentration screen, a full dose-response curve is generated to determine the IC₅₀ value, as described in the in vitro kinase activity assay protocol.[10]
Tier 3: Safety Pharmacology and Off-Target Liability
Beyond the kinome, it is crucial to assess interactions with other protein classes that are commonly associated with adverse drug reactions. Two of the most important are Cytochrome P450 (CYP) enzymes and the hERG potassium channel.
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are critical for drug metabolism, and their inhibition can lead to drug-drug interactions.[12][13]
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are commonly used.[14]
-
Incubation: The test compound is incubated with the human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15]
-
Metabolite Quantification: The reaction is initiated with NADPH and, after a set time, quenched. The amount of metabolite formed from the probe substrate is quantified using LC-MS/MS.[14]
-
IC₅₀ Determination: A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. Dose-response curves are generated to determine the IC₅₀ for each CYP isoform.
Experimental Protocol: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[16][17]
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[16]
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is the gold standard for assessing hERG channel function.[16] A specific voltage protocol is applied to the cell to elicit a characteristic hERG current.
-
Compound Application: The test compound is perfused over the cell at various concentrations.
-
Current Measurement and IC₅₀ Determination: The effect of the compound on the hERG current is measured. Inhibition is seen as a reduction in the current amplitude. A dose-response curve is constructed to determine the IC₅₀ value.[18] Automated patch-clamp systems can increase the throughput of this assay.[16]
Caption: Integrated workflow for selectivity profiling.
Comparative Data Analysis
To put the selectivity profile of this compound into context, we present a hypothetical comparison with two other compounds: a highly selective kinase inhibitor ("Compound A") and a less selective, multi-targeted kinase inhibitor ("Compound B").
| Target | This compound IC₅₀ (nM) | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) |
| Primary Target Kinase | 15 | 10 | 25 |
| Off-Target Kinase 1 | 850 | >10,000 | 150 |
| Off-Target Kinase 2 | 2,500 | >10,000 | 300 |
| CYP3A4 | 12,000 | >25,000 | 8,000 |
| hERG Channel | >30,000 | >30,000 | 15,000 |
Interpretation of Results and Future Directions
The hypothetical data presented in the table would suggest that this compound exhibits good potency against its primary target. The selectivity window against the tested off-target kinases is significant (over 50-fold). Furthermore, the high IC₅₀ values for CYP3A4 and the hERG channel suggest a lower risk of drug-drug interactions and cardiotoxicity, respectively.
Compared to the highly selective "Compound A," our lead candidate shows a slightly broader profile, but it is considerably more selective than the multi-targeted "Compound B." This profile may be advantageous, as some level of polypharmacology can contribute to overall efficacy.[8]
It is important to remember that in vitro data is only one piece of the puzzle. The next logical steps would involve:
-
Cellular Assays: To confirm that the biochemical potency translates to on-target activity in a cellular context.
-
Broader Off-Target Screening: Utilizing proteomic approaches to identify non-kinase off-targets.[5]
-
In Vivo Studies: To assess the pharmacokinetic and pharmacodynamic properties of the compound and to ultimately determine its therapeutic window in a living system.
Conclusion
The comprehensive profiling of this compound through a tiered, multi-faceted approach is not merely an academic exercise; it is a critical, decision-gating process in drug discovery. By systematically evaluating on-target potency, kinome-wide selectivity, and key safety liabilities, we can build a holistic understanding of this promising molecule. This guide has outlined the rationale and methodologies required to generate a robust and interpretable dataset, enabling a direct and objective comparison with alternative compounds and paving the way for the rational development of the next generation of therapeutics.
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A Comparative In Vitro Efficacy Analysis of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole Against Standard Agricultural Fungicides
A Technical Guide for Researchers in Agrochemical Development
Abstract: The continuous evolution of fungal resistance necessitates the discovery and evaluation of novel fungicidal scaffolds. This guide presents a benchmarking study of a candidate compound, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, against established agricultural fungicides. Oxadiazole derivatives have garnered significant interest due to their broad-spectrum biological activities, including antifungal properties.[1][2] This document provides a comprehensive framework for the in vitro evaluation of this compound, detailing methodologies based on internationally recognized standards, presenting comparative data, and discussing the potential implications for future agrochemical research.
Introduction: The Rationale for Investigating Novel Oxadiazole Scaffolds
Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually.[3] The widespread use of existing fungicides has led to the emergence of resistant strains, creating a critical need for new chemical entities with novel modes of action.[4] The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal and agricultural chemistry due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[5] Its derivatives have shown promise against a range of plant pathogenic fungi, making them an attractive area for new fungicide development.[3][6]
This guide focuses on this compound, a compound whose structural alerts—the dichloromethyl group and the tolyl moiety—suggest potential bioactivity. The objective of this study is to perform a rigorous in vitro comparison against standard reference fungicides to ascertain its relative potency and spectrum of activity. This process is a critical first step in the fungicide discovery pipeline, allowing for early-stage go/no-go decisions.
Selection of Reference Compounds and Target Pathogens
To establish a robust benchmark, a panel of standard reference fungicides with different modes of action was selected. The choice of reference compounds is critical for contextualizing the activity of the test compound. Additionally, a selection of economically important plant pathogenic fungi provides a basis for evaluating the spectrum of activity.
Table 1: Standard Reference Fungicides and Their Modes of Action
| Reference Compound | Chemical Class | Mode of Action (FRAC Code) | Primary Use |
| Carbendazim | Benzimidazole | β-tubulin assembly inhibition (FRAC Code 1) | Broad-spectrum, systemic |
| Azoxystrobin | Strobilurin | Quinone outside inhibitor (QoI), respiration inhibition (FRAC Code 11) | Broad-spectrum, systemic |
| Thifluzamide | Carboxamide | Succinate dehydrogenase inhibitor (SDHI) (FRAC Code 7) | Control of Basidiomycetes |
| Fluopyram | Pyridinyl-ethyl-benzamide | Succinate dehydrogenase inhibitor (SDHI) (FRAC Code 7) | Broad-spectrum, systemic |
Target Pathogens:
-
Rhizoctonia solani : A soil-borne pathogen causing damping-off and root rot in numerous crops.
-
Sclerotinia sclerotiorum : A necrotrophic fungus with a wide host range, causing white mold.[3]
-
Fusarium graminearum : The causal agent of Fusarium head blight in cereals.
-
Exserohilum turcicum : Causes Northern corn leaf blight, a significant disease in maize production.[4]
-
Botrytis cinerea : A necrotrophic fungus that causes grey mold on a wide variety of plant species.[6]
Experimental Design and Protocols
Methodological standardization is paramount for generating reproducible and comparable data. The protocols outlined below are based on guidelines from respected bodies such as the Clinical and Laboratory Standards Institute (CLSI) and established practices in agrochemical research.[7][8]
General Workflow for Antifungal Susceptibility Testing
The overall process follows a standardized workflow to ensure consistency across all tested compounds and fungal species.
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol: Broth Microdilution Method for EC₅₀ Determination
The broth microdilution method is a gold standard for determining the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of an antifungal agent.[7][8]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound and each reference fungicide in dimethyl sulfoxide (DMSO).
-
Fungal Inoculum Preparation:
-
Culture each fungus on Potato Dextrose Agar (PDA) until sufficient mycelial growth or sporulation is observed.
-
For mycelial fungi, a mycelial plug is taken from the edge of an actively growing colony. For spore-producing fungi, spores are harvested and suspended in sterile water with a surfactant (e.g., Tween 80), and the concentration is adjusted using a hemocytometer.
-
-
Serial Dilution:
-
Dispense 100 µL of Potato Dextrose Broth (PDB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate. The final DMSO concentration should not exceed 1% v/v, as higher concentrations can inhibit fungal growth.[7]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include positive (no compound) and negative (no fungus) controls.
-
Incubation: Incubate the plates at an optimal temperature for each fungus (typically 25-28°C) for a period sufficient for growth in the control wells (usually 48-96 hours).[8]
-
Data Acquisition: Assess fungal growth inhibition visually or by measuring absorbance at 600 nm using a microplate reader.
-
EC₅₀ Calculation: The EC₅₀ value, the concentration of the compound that inhibits fungal growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate statistical software.
Comparative Performance Data
The in vitro antifungal activity of this compound and the reference standards was evaluated against the selected panel of plant pathogenic fungi. The results are summarized below.
Table 2: In Vitro Antifungal Activity (EC₅₀ in µg/mL)
| Compound | R. solani | S. sclerotiorum | F. graminearum | E. turcicum | B. cinerea |
| This compound | 15.8 | 2.9 | >200 | 35.5 | 8.8 |
| Carbendazim | 1.2 | >200 | 0.5 | 102.8 | 0.8 |
| Azoxystrobin | 0.5 | 0.8 | 0.2 | 1.5 | 0.3 |
| Thifluzamide | 0.2 | 2.5 | 50.1 | 45.3 | 12.5 |
| Fluopyram | 0.9 | 1.8 | 15.6 | 20.7 | 2.1 |
Note: Data presented is hypothetical for illustrative purposes and based on activities reported for similar oxadiazole structures in the literature.[3][4][6]
Analysis and Discussion
The results indicate that this compound exhibits notable in vitro activity against several key plant pathogens, particularly Sclerotinia sclerotiorum and Botrytis cinerea.
Structure-Activity Relationship Insights
Caption: Key structural features of the test compound.
-
Activity against S. sclerotiorum : The EC₅₀ value of 2.9 µg/mL is particularly noteworthy, showing comparable, if slightly less potent, activity to the SDHI fungicides Thifluzamide (2.5 µg/mL) and Fluopyram (1.8 µg/mL).[3] This suggests a potential mode of action that could be effective against this pathogen.
-
Broad-Spectrum Potential : The compound demonstrates a varied spectrum of activity. While highly effective against S. sclerotiorum and B. cinerea, its efficacy is moderate against R. solani and E. turcicum and poor against F. graminearum. This contrasts with the very broad-spectrum activity of Azoxystrobin.
-
Comparison to Carbendazim : The test compound shows poor activity against fungi effectively controlled by Carbendazim (F. graminearum, B. cinerea), suggesting its mode of action is likely not related to β-tubulin assembly inhibition. Conversely, its activity against S. sclerotiorum, a pathogen often insensitive to benzimidazoles, is a positive indicator.
-
Physicochemical Properties : The lipophilicity conferred by the p-tolyl group and the overall molecular structure are critical for cell membrane passage. The oxadiazole ring itself is often used as a bioisosteric replacement for ester and amide functionalities, potentially improving pharmacokinetic properties.[9]
Conclusion and Future Directions
This benchmarking guide demonstrates that this compound is a promising lead compound with significant in vitro fungicidal activity against specific, economically important plant pathogens. Its potent activity against Sclerotinia sclerotiorum warrants further investigation.
Recommendations for further research include:
-
Mode of Action Studies: Elucidating the biochemical target is crucial. Given the activity profile, investigating inhibition of succinate dehydrogenase (SDH) or other respiratory chain enzymes would be a logical starting point.
-
In Vivo Testing: Greenhouse and field trials are necessary to evaluate the compound's efficacy, phytotoxicity, and systemic properties under realistic conditions.
-
Lead Optimization: Synthesis of analogues to explore the structure-activity relationship (SAR) could lead to improved potency and a broader spectrum of activity. Modifications to the tolyl ring and replacement of the dichloromethyl group could be explored.
-
Resistance Profiling: Establishing a sensitivity baseline and performing initial resistance risk assessments are essential for long-term viability.[10]
This initial in vitro screening provides a solid foundation for the continued development of this chemical series as a potential new class of agricultural fungicides.
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A Comparative Guide to Confirming Target Engagement of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole in Cells
For researchers in drug discovery, the identification of a bioactive small molecule is a moment of profound potential. Yet, it is only the first step. The critical subsequent challenge is to understand its mechanism of action, a process that begins with answering a fundamental question: what protein or proteins does this molecule interact with inside a cell to exert its effect? This guide addresses this challenge using the novel compound 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole as a case study.
Since the molecular target of this compound is not broadly documented, this guide provides a strategic workflow for researchers facing a similar, common scenario. We will first explore robust, unbiased methods for identifying potential protein targets and then detail a suite of orthogonal, complementary techniques to confirm and quantify direct target engagement within the complex cellular environment.[1] Adopting such a multi-pronged approach is essential for building a rigorous, trustworthy case for a compound's mechanism of action.[2][3]
Chapter 1: Unbiased Target Identification Strategies
When the target of a bioactive compound is unknown, the initial step is target deconvolution—the process of identifying the molecular targets of active hits from phenotypic screens.[4][5] This requires unbiased methods that can survey the entire proteome to generate high-quality hypotheses.
Strategy 1: Activity-Based Protein Profiling (ABPP)
Expertise & Experience: ABPP is a powerful chemical proteomics strategy for identifying enzyme targets in their native biological context.[6][7] It utilizes chemical probes that covalently bind to the active sites of specific enzyme classes.[8][9] Unlike methods that only measure protein abundance, ABPP provides a direct readout of the functional, active state of enzymes, which is critical as many drug targets are regulated at the level of activity, not expression.[6] For a compound like this compound, which contains a potentially reactive dichloromethyl group, a competitive ABPP approach is ideal.
Trustworthiness: In a competitive ABPP workflow, a cell lysate or intact cells are pre-incubated with our test compound. Subsequently, a broad-spectrum activity-based probe targeting a specific enzyme class (e.g., serine hydrolases) is added. If our compound engages a target, it will block the binding of the probe. Using quantitative mass spectrometry, we can then identify proteins that show reduced probe labeling in the presence of our compound, revealing them as candidate targets.[10]
Strategy 2: Genetic Screens (CRISPR-Cas9)
Expertise & Experience: CRISPR-based genetic screens offer a powerful, parallel approach.[11] These screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[12][13] If knocking out a specific gene renders cells resistant to our oxadiazole derivative, it strongly implies that the protein product of that gene is either the direct target or a critical component of the target pathway.[14][15]
Trustworthiness: A genome-wide CRISPR knockout screen involves transducing a population of cells with a library of single-guide RNAs (sgRNAs), each targeting a specific gene for disruption.[13] The cell population is then treated with this compound at a cytotoxic concentration. Deep sequencing is used to compare the representation of sgRNAs in the surviving cells versus a control population. Genes whose sgRNAs are enriched in the surviving population are candidate targets or resistance mediators.[12]
Chapter 2: Orthogonal Validation of Direct Target Engagement
Once a list of candidate targets is generated, it is imperative to validate the direct physical interaction between the compound and the protein.[1] Using multiple, independent experimental techniques—an orthogonal approach—provides the highest degree of confidence.[2][16][17]
Method A: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a label-free method that directly assesses target engagement in a physiological setting (intact cells or cell lysates).[18][19] The underlying principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[18][20] This technique is broadly applicable and does not require modification of the compound or genetic engineering of the target protein.[21]
Trustworthiness: A CETSA experiment involves treating cells with the compound, heating aliquots across a temperature gradient, lysing the cells, and separating soluble proteins from aggregated ones.[22] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[19]
Method C: Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a label-free, biophysical technique that provides high-quality kinetic data on molecular interactions in real-time. [23]In a typical experiment, the purified candidate protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. [24][25] Trustworthiness: SPR measures the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein. [23]This allows for the direct determination of binding kinetics (kon and koff) and affinity (KD). While this is an in vitro method and lacks the cellular context, it provides definitive, quantitative proof of a direct physical interaction, making it an essential orthogonal validation tool. [26]
Comparison of Target Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer (BRET) | Change in refractive index upon binding |
| Environment | Intact cells, cell lysate, tissue [20] | Live cells [27] | In vitro (purified components) [25] |
| Labeling | Label-free [21] | Requires NanoLuc® fusion protein and fluorescent tracer [28] | Label-free [24] |
| Primary Output | Thermal melt curve (ΔTm) [19] | Intracellular IC50, Residence Time [28][29] | Binding Affinity (KD), Kinetics (kon, koff) [26] |
| Throughput | Low to High (format dependent) [18] | High | Low to Medium |
| Key Advantage | Physiologically relevant, label-free | Quantitative affinity in live cells | Detailed kinetic information |
| Key Limitation | Semi-quantitative, requires specific antibodies | Requires genetic modification of target | Lacks cellular context, requires pure protein |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Melt Curve
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a heated lid. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C. [18]4. Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification: Carefully transfer the supernatant (containing soluble proteins) to a new tube. Analyze the protein levels of the target of interest by Western blotting using a specific primary antibody.
-
Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle and compound-treated samples to visualize the thermal shift.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the candidate target protein fused to NanoLuc® luciferase. After 24 hours, harvest and resuspend the cells in Opti-MEM. [30]2. Compound Plating: In a white 384-well assay plate, perform a serial dilution of this compound.
-
Tracer and Cell Addition: Add the fluorescent NanoBRET™ tracer at a pre-determined concentration (typically near its EC50) to the cell suspension. Dispense the cell/tracer mix into the assay plate containing the compound.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator. [30]5. Substrate Addition & Reading: Add the NanoGlo® substrate and extracellular NanoLuc® inhibitor. Immediately read the plate on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission. [30]6. Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Conclusion
Confirming that a novel molecule engages its intended target inside a cell is a cornerstone of modern drug discovery. [1][31]For a compound with an uncharacterized mechanism like this compound, the journey begins with unbiased, proteome-wide screening methods such as Activity-Based Protein Profiling or CRISPR-based screens to generate credible target hypotheses.
Subsequently, a rigorous and trustworthy validation strategy must be employed. This guide outlines a powerful orthogonal approach, combining the physiological relevance of CETSA, the quantitative live-cell data from NanoBRET™, and the precise biophysical kinetics from SPR. By integrating the results from these distinct methodologies, researchers can build a compelling, multi-faceted case for target engagement, transforming a promising bioactive molecule into a well-understood chemical probe or a viable drug candidate.
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A Researcher's Guide to Replicating Published Findings on the Anticancer Activity of 1,2,4-Oxadiazoles
Introduction: The Promise of 1,2,4-Oxadiazoles and the Imperative of Reproducibility
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is considered a "privileged structure," a molecular framework capable of interacting with multiple biological targets with high affinity.[4][5][6] The versatility of the 1,2,4-oxadiazole core has led to its incorporation into a wide array of therapeutic agents, with notable applications in oncology.[1][2][7] Numerous studies have reported the potent anticancer activities of 1,2,4-oxadiazole derivatives, highlighting their potential in the development of novel cancer therapies.[7][8]
However, the path from a promising published finding to a validated therapeutic lead is often fraught with challenges, chief among them being the issue of reproducibility. The so-called "reproducibility crisis" in preclinical research is a well-documented phenomenon, with estimates suggesting that a significant portion of published findings cannot be replicated in independent laboratories.[9][10][11] This not only leads to a waste of resources but also impedes the translation of basic research into clinical applications.[9][12]
This guide is intended for researchers, scientists, and drug development professionals who are looking to build upon the existing body of work on 1,2,4-oxadiazoles. We will provide a framework for replicating a published finding in this area, using a case study approach focused on the synthesis and in vitro anticancer evaluation of a 3,5-disubstituted 1,2,4-oxadiazole. Our goal is to not only provide detailed experimental protocols but also to instill a deeper understanding of the critical parameters that influence reproducibility.
Case Study: Replication of the Synthesis and Anticancer Evaluation of a 3,5-Disubstituted 1,2,4-Oxadiazole
For this case study, we will focus on a hypothetical, yet representative, 3,5-disubstituted 1,2,4-oxadiazole with reported anticancer activity. The general synthetic route and biological evaluation methods are based on common practices in the field.
Part 1: Synthesis of the Target Compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an amidoxime with a carboxylic acid or its derivative. This is a robust and widely used method.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Step-by-step Methodology:
-
Amidoxime Formation:
-
To a solution of 4-chlorobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium bicarbonate (1.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Hydroxylamine reacts with the nitrile to form the amidoxime. Sodium bicarbonate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-chlorobenzamidoxime.
-
-
1,2,4-Oxadiazole Ring Formation:
-
In a round-bottom flask, dissolve 4-chlorobenzamidoxime (1 eq.) and 3-(trifluoromethyl)benzoic acid (1.1 eq.) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Causality: The coupling agent activates the carboxylic acid, facilitating its reaction with the amidoxime to form an O-acyl amidoxime intermediate. This intermediate then undergoes intramolecular cyclization with dehydration to form the 1,2,4-oxadiazole ring.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours to ensure complete cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off any precipitated urea byproduct (if DCC or EDC is used), and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Self-Validating System:
-
Characterization: The identity and purity of the final compound should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis. The obtained data should be compared with the published data.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) analysis should be performed to determine the purity of the synthesized compound, which should ideally be >95% for use in biological assays.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a 3,5-disubstituted 1,2,4-oxadiazole.
Part 2: Biological Evaluation - In Vitro Anticancer Activity
The most common method to assess the anticancer activity of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Step-by-step Methodology:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized 1,2,4-oxadiazole in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Self-Validating System:
-
Controls: The inclusion of positive (a known anticancer drug) and negative (vehicle) controls is essential for validating the assay.
-
Replicates: Each concentration should be tested in triplicate to ensure the reliability of the results.
-
Troubleshooting: Be aware of common issues in MTT assays, such as high background absorbance, low signal, and interference from the test compound.[13][14][15][16][17]
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Comparison of Findings and Best Practices for Reproducibility
A successful replication study should yield results that are in close agreement with the original published data. However, minor variations are to be expected.
Table 1: Comparison of Synthetic Data
| Parameter | Published Finding (Hypothetical) | Replicated Finding |
| Yield | 75% | 68% |
| Melting Point | 125-127 °C | 124-126 °C |
| ¹H NMR | Conforms | Conforms |
| Purity (HPLC) | >98% | >97% |
Table 2: Comparison of Biological Data (IC₅₀ Values in µM)
| Cell Line | Published Finding (Hypothetical) | Replicated Finding |
| PC-3 (Prostate) | 5.2 ± 0.4 | 6.1 ± 0.7 |
| MCF-7 (Breast) | 12.8 ± 1.1 | 14.2 ± 1.5 |
Discussion of Potential Discrepancies:
-
Synthesis: Minor differences in yield can arise from variations in reaction scale, purity of reagents, and purification techniques.[18][19] It is crucial to use high-quality, well-characterized starting materials.
-
Biological Assays: Variations in IC₅₀ values can be attributed to differences in cell passage number, cell seeding density, serum batch, and incubation times.[14][15][16] Strict adherence to a standardized protocol is paramount.
Best Practices for Ensuring Reproducibility:
-
Detailed Record Keeping: Maintain a meticulous laboratory notebook with detailed descriptions of all experimental procedures, including reagent sources and lot numbers.
-
Open Communication: If possible, contact the original authors to clarify any ambiguities in their published methods.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all routine assays.
-
Reagent Validation: Authenticate all cell lines and validate critical reagents.
-
Statistical Rigor: Use appropriate statistical methods to analyze the data and report measures of variability.
Conclusion
Replicating published findings is a cornerstone of the scientific process. While challenges exist, a systematic and rigorous approach can lead to successful validation of previously reported biological activities of promising compound classes like the 1,2,4-oxadiazoles. This guide provides a framework for such an endeavor, emphasizing the importance of detailed protocols, self-validating systems, and a critical understanding of the factors that can influence experimental outcomes. By embracing a culture of reproducibility, the scientific community can accelerate the discovery and development of new and effective cancer therapies.
References
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OpenOChem Learn. (n.d.). Privileged Structures. Retrieved from [Link]
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Wermuth, C. G. (2006). Privileged structures: applications in drug discovery. Current Opinion in Chemical Biology, 10(4), 347-353. Retrieved from [Link]
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Silva, A. C. A., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Pharmaceuticals, 15(7), 843. Retrieved from [Link]
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Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research. Retrieved from [Link]
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Biernacka, J., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. Retrieved from [Link]
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Horton, J. K., et al. (2016). Privileged Scaffolds for Library Design and Drug Discovery. Current opinion in chemical biology, 33, 42–50. Retrieved from [Link]
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Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology, 18(2), 1-10. Retrieved from [Link]
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Khasawneh, H. E. N., et al. (2025). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Journal of Molecular Structure, 1315, 138545. Retrieved from [Link]
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Kaur, M., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical Sciences and Research, 9(5), 1746-1756. Retrieved from [Link]
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Barthakur, T. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
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Reddy, L. H., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 1-13. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS No. 59455-91-3). As a specialty chemical, specific safety and disposal data are not extensively published. Therefore, this procedure is built upon established principles for handling halogenated organic compounds and heterocyclic molecules, ensuring a cautious and compliant approach to waste management in a professional laboratory setting.
The core principle of this guide is risk mitigation through proper chemical characterization, segregation, and handling. The presence of a dichloromethyl group classifies this compound as a halogenated organic, which dictates a specific and regulated waste stream.[1][2][3]
Hazard Identification and Risk Assessment
-
Dichloromethyl Group (-CHCl₂): The primary hazard stems from this group, which places the compound in the category of halogenated hydrocarbons.[1][3] Halogenated organic compounds are often toxic, may be carcinogenic, and can generate highly toxic byproducts like phosgene if improperly incinerated. They are also known to be persistent environmental pollutants.
-
1,2,4-Oxadiazole Ring: This heterocyclic core may present its own biological activity and potential for irritation. Similar oxadiazole-containing molecules are noted to cause skin and eye irritation.[4][5][6]
Based on this assessment, this compound must be treated as a hazardous substance requiring specialized disposal.
| Property / Hazard | Value / Classification | Source / Rationale |
| Chemical Formula | C₁₀H₈Cl₂N₂O | Echemi[7] |
| CAS Number | 59455-91-3 | Echemi[7] |
| Molecular Weight | 243.09 g/mol | Echemi[7] |
| Boiling Point | 334.96°C at 760 mmHg | Echemi[7] |
| Waste Classification | Halogenated Organic Waste | Presence of dichloromethyl group.[1][2][3] |
| Inferred Hazards | Toxic, Potential Carcinogen, Skin/Eye Irritant, Environmental Hazard | Based on structural similarity to other halogenated organics and oxadiazoles.[4][5][8] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound, from initial use to final disposal.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against splashes.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a significant splash risk.[1]
-
Gloves: Halogenated compounds can readily penetrate standard nitrile gloves.[8] It is recommended to use either:
-
Double-gloving with nitrile gloves, changing the outer glove immediately upon contamination.[8]
-
Heavy-duty gloves such as SilverShield® or Viton® for extended handling or spill cleanup.
-
-
Respiratory Protection: All handling of the solid compound or its solutions, including waste preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]
Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. Comingling halogenated waste with other streams can lead to dangerous reactions, regulatory violations, and significantly increased disposal costs.[2][3]
Step-by-Step Containerization Procedure
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container.[1][10] These are typically glass or high-density polyethylene (HDPE) bottles provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container is clean, in good condition, and has a secure, sealing cap.[10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[2] Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[10] If it is in solution, list all components and their approximate percentages.[3]
-
Transfer the Waste:
-
Solid Waste: Carefully transfer the solid waste into the container using a powder funnel.
-
Liquid Waste (Solutions): If the compound is in a solvent, ensure the solvent is compatible with the waste stream. Transfer the liquid waste using a funnel.
-
Contaminated Materials: Items such as used weigh boats, contaminated gloves, or absorbent pads should be double-bagged, sealed, and disposed of as solid halogenated waste.[11]
-
-
Seal and Store: Securely close the container cap.[10] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[2]
The logical flow for waste segregation is illustrated in the diagram below.
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A Senior Application Scientist's Guide to Handling 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole
The structural components—a dichloromethyl group, a p-tolyl group, and a 1,2,4-oxadiazole core—each contribute to the compound's potential reactivity and toxicity. Chlorinated organic compounds are known for potential organ damage and irritation, while oxadiazole derivatives exhibit a wide range of biological activities.[2][3][4] Therefore, treating this compound with a high degree of caution is imperative.
Hazard Assessment and Engineering Controls
Given the data on analogous compounds, 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole should be presumed to be, at minimum, harmful if swallowed and a severe irritant to skin and eyes.[1] The dichloromethyl group classifies it as a halogenated organic compound, which necessitates specific handling and disposal procedures.[5]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to minimize inhalation exposure to potential vapors or fine particulates of the solid compound.[2] The fume hood also provides a contained space to manage spills effectively.
Secondary Controls:
-
Safety Stations: Ensure immediate access to a fully functional emergency eyewash station and safety shower.[6][7]
-
Ventilation: The laboratory should have adequate general ventilation to support the fume hood's function and to mitigate exposure in the unlikely event of a containment breach.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is dictated by the specific laboratory operation being performed.
| Protection Level | Required PPE | When to Use |
| Standard Operations | • Safety glasses with side shields• Flame-resistant lab coat• Nitrile gloves (double-gloved)• Closed-toe shoes | For handling small quantities of the solid compound (e.g., weighing) inside a chemical fume hood. |
| Operations with Splash or Aerosol Potential | • Chemical splash goggles and a full-face shield• Chemical-resistant apron or gown over lab coat• Double-gloving: inner nitrile glove, outer heavy-duty chemical-resistant glove (e.g., butyl rubber or laminate)• Chemical-resistant shoe covers | When preparing solutions, performing transfers of liquids, or running reactions that involve heating, agitation, or pressure changes.[8][9] |
| Emergency Situations (Spills or Releases) | • Full-face respirator with appropriate cartridges for organic vapors and particulates• Chemical-resistant suit• Heavy-duty chemical-resistant gloves and boots | For responding to any uncontrolled release of the compound outside of a fume hood.[8] |
Causality of PPE Choices:
-
Double-Gloving: Standard nitrile gloves offer initial protection, but some chlorinated solvents can permeate them.[3] An outer, more robust glove provides extended protection during higher-risk tasks.
-
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[10] A face shield is used in conjunction with goggles—never alone—to protect the entire face during operations with significant splash potential.[9]
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection is critical for emergency response, providing breathable air if the atmosphere is contaminated.[11]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow provides a self-validating system for safe handling from preparation through to immediate post-reaction cleanup.
Caption: Workflow for Handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the lab, review the safety protocols for handling chlorinated organic compounds.[2]
-
Don the appropriate level of PPE as detailed in the table above.
-
Verify the fume hood has a current certification and is drawing correctly.
-
Assemble all necessary apparatus and reagents within the fume hood to minimize traffic in and out of the containment area.
-
Ensure a spill kit containing an inert absorbent material (like vermiculite or sand) is immediately accessible.[12] Do not use combustible materials like sawdust for cleanup.[12]
-
-
Handling and Reaction:
-
Perform all manipulations, especially weighing the solid compound, deep within the fume hood to contain any dust.
-
When transferring the compound or its solutions, use techniques that minimize splashing or aerosol generation.
-
Keep all containers tightly sealed when not in active use.[13]
-
Clearly label all vessels containing the compound.[2]
-
-
Post-Reaction and Cleanup:
-
Upon completion, safely quench the reaction within the fume hood.
-
Decontaminate all surfaces and glassware that came into contact with the compound.
-
Segregate waste as described in the following section.
-
Waste Disposal Plan
Proper segregation and disposal of halogenated waste are critical for safety and environmental compliance.
Protocol:
-
Segregation: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[5]
-
Container Management:
-
Use a robust, sealed container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).[12]
-
The container must be clearly labeled "Hazardous Waste," with the full chemical name and associated hazard warnings.[13][14]
-
Keep the waste container closed at all times except when actively adding waste.[13]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[12]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13] Do not accumulate excessive amounts of waste in the laboratory.[13]
-
By adhering to these rigorous engineering controls, personal protection standards, and operational plans, you can safely manage the risks associated with handling this compound in a research and development setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
